molecular formula C15H19NO4 B099553 Diethyl 2-((p-tolylamino)methylene)malonate CAS No. 19056-84-9

Diethyl 2-((p-tolylamino)methylene)malonate

Cat. No.: B099553
CAS No.: 19056-84-9
M. Wt: 277.31 g/mol
InChI Key: TVEBMBQJMJKSKC-UHFFFAOYSA-N
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Description

Diethyl 2-((p-tolylamino)methylene)malonate is a useful research compound. Its molecular formula is C15H19NO4 and its molecular weight is 277.31 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

diethyl 2-[(4-methylanilino)methylidene]propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-4-19-14(17)13(15(18)20-5-2)10-16-12-8-6-11(3)7-9-12/h6-10,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVEBMBQJMJKSKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=C(C=C1)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 19056-84-9 Document Type: Technical Reference & Experimental Guide Version: 2.1 (2025 Revision)

Executive Summary

Diethyl 2-((p-tolylamino)methylene)malonate (CAS 19056-84-9) is a critical enamine intermediate utilized primarily in the Gould-Jacobs reaction sequence . It serves as the regioselective precursor for the synthesis of 6-methyl-4-hydroxyquinoline-3-carboxylates , a scaffold fundamental to the development of fluoroquinolone antibiotics, antimalarial agents, and kinase inhibitors.

This guide provides a rigorous analysis of the compound's physicochemical properties, synthetic protocols, and downstream applications in pharmaceutical process chemistry.

Physicochemical Identity & Profile

PropertySpecification
IUPAC Name Diethyl 2-{[(4-methylphenyl)amino]methylidene}propanedioate
Common Name Diethyl (p-toluidinomethylene)malonate
CAS Number 19056-84-9
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol
Appearance Pale yellow to light brown crystalline solid
Melting Point 58–62 °C (Recrystallized from Ethanol)
Solubility Soluble in Ethanol, DMSO, Chloroform, Toluene; Insoluble in Water
Stability Stable under ambient conditions; hydrolyzes in strong acid/base

Synthetic Pathway: The Gould-Jacobs Reaction

The synthesis of CAS 19056-84-9 represents the first stage of the Gould-Jacobs reaction. It involves the condensation of p-Toluidine with Diethyl ethoxymethylenemalonate (DEEMM) .

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism . The nucleophilic amine of p-toluidine attacks the electrophilic


-carbon of DEEMM. The resulting tetrahedral intermediate collapses, eliminating ethanol to form the enamine system.

Critical Isomerism: The product exists primarily as the (E)-isomer due to a stabilizing intramolecular hydrogen bond between the amine proton (NH) and the ester carbonyl oxygen. This thermodynamic stability is crucial for isolation but must be overcome energetically during the subsequent thermal cyclization step (250°C+).

Reaction Scheme Visualization

GouldJacobs Reactants p-Toluidine + DEEMM Intermediate Diethyl 2-((p-tolylamino) methylene)malonate (CAS 19056-84-9) Reactants->Intermediate Condensation (-EtOH, 100°C) Cyclization Thermal Cyclization (250°C, Diphenyl Ether) Intermediate->Cyclization Benzannulation Product Ethyl 6-methyl-4- hydroxyquinoline-3-carboxylate Cyclization->Product Tautomerization

Figure 1: The Gould-Jacobs pathway illustrating the conversion of p-toluidine to the quinoline scaffold via CAS 19056-84-9.

Experimental Protocols

Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

Scale: 100 mmol Yield Target: 85–92%

Reagents:

  • p-Toluidine (10.7 g, 100 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (21.6 g, 100 mmol)

  • Solvent: None (Neat) or Ethanol (50 mL)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap (if removing ethanol) or a simple reflux condenser.

  • Addition: Charge the flask with p-toluidine and DEEMM.

    • Expert Note: If performing neat (solvent-free), ensure the oil bath is pre-heated to 110°C to maintain homogeneity.

  • Reaction: Heat the mixture to 110–120°C for 2–3 hours.

    • Monitoring: Evolution of ethanol vapor indicates reaction progress. TLC (30% EtOAc/Hexane) should show consumption of p-toluidine (

      
      ) and appearance of a new spot (
      
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature. The mixture will solidify.

    • Recrystallize the crude solid from hot ethanol (approx. 3 mL per gram of solid).

    • Filter the crystals and wash with cold hexanes to remove unreacted DEEMM.

  • Drying: Vacuum dry at 40°C for 4 hours.

Downstream Cyclization (Contextual)

To convert CAS 19056-84-9 into the quinoline core:

  • Dissolve the intermediate in Diphenyl Ether (Dowtherm A) .

  • Heat rapidly to 250°C .

  • Maintain reflux for 30–60 minutes.

  • Cool to ambient temperature; the quinoline product precipitates and can be filtered.[1]

Analytical Characterization

Validation of CAS 19056-84-9 is performed via


H NMR.[2][3] The spectrum is distinct due to the coupling of the vinyl proton and the amine.
Signal (

ppm)
MultiplicityIntegrationAssignmentDiagnostic Value
11.00 Doublet (

Hz)
1HNH Indicates intramolecular H-bond
8.50 Doublet (

Hz)
1H=CH- (Vinyl)Coupled to NH; confirms enamine formation
7.10 – 7.30 Multiplet4HAr-HAromatic protons (AA'BB' system)
4.20 – 4.30 Multiplet (2 x q)4H-O-CH₂ -CH₃Non-equivalent ethyl esters due to restricted rotation
2.35 Singlet3HAr-CH₃ Methyl group on p-tolyl ring
1.30 – 1.40 Multiplet (2 x t)6H-O-CH₂-CH₃ Methyl terminals of esters

Note: Solvent: CDCl₃.[2] Chemical shifts may vary slightly based on concentration.

Applications in Drug Discovery

The 6-methyl-4-hydroxyquinoline scaffold derived from this intermediate is a versatile pharmacophore.

Antibacterial Agents (Fluoroquinolones)

While modern fluoroquinolones often use fluorinated anilines, the p-tolyl derivative serves as a model system for optimizing the Gould-Jacobs cyclization efficiency . It is used to synthesize analogues for Structure-Activity Relationship (SAR) studies targeting DNA gyrase.

Antimalarial Research

Analogues of chloroquine are synthesized by modifying the aniline starting material. CAS 19056-84-9 allows for the generation of 6-methyl substituted quinoline derivatives, which are screened for efficacy against Plasmodium falciparum.

Workflow Visualization

Applications cluster_0 Direct Derivatives cluster_1 Therapeutic Areas Root CAS 19056-84-9 (Core Scaffold) Q1 6-Methyl-4-hydroxyquinoline -3-carboxylic acid Root->Q1 Cyclization/Hydrolysis Q2 4-Chloro-6-methylquinoline (via POCl3) Q1->Q2 Chlorination T1 Antibacterial (DNA Gyrase Inhibition) Q2->T1 T2 Antimalarial (Heme Polymerization Inhibition) Q2->T2

Figure 2: Strategic utility of CAS 19056-84-9 in generating bioactive quinoline libraries.

Safety & Handling (SDS Summary)

Signal Word: WARNING GHS Classification:

  • H302: Harmful if swallowed.[4]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

Handling Protocols:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

  • Ventilation: Handle in a fume hood, especially during the high-temperature synthesis where ethanol vapor is generated.

  • Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • PubChem. Diethyl 2-((p-tolylamino)methylene)malonate Compound Summary. National Library of Medicine. [Link]

Sources

Technical Profile: Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-((p-tolylamino)methylene)malonate (DTMM) is a critical enamine intermediate in the Gould-Jacobs reaction , a fundamental pathway for synthesizing 4-hydroxyquinoline scaffolds. These scaffolds are the structural backbone of quinolone antibiotics (e.g., nalidixic acid analogs) and antimalarial agents.

This guide provides a definitive technical profile of DTMM, including its molecular weight, validated synthesis protocols, and its mechanistic role in high-temperature cyclization.

Physicochemical Profile

The following data establishes the baseline identity for DTMM. Researchers should use these values for stoichiometric calculations and mass balance verification.

PropertyValueNotes
IUPAC Name Diethyl 2-(((4-methylphenyl)amino)methylene)propanedioate
CAS Number 19056-84-9 Distinct from phenyl analog (54535-22-7)
Molecular Formula C₁₅H₁₉NO₄
Molecular Weight 277.32 g/mol Exact Mass: 277.1314
Appearance Off-white to pale yellow crystalline solidUpon recrystallization from ethanol
Solubility Soluble in CHCl₃, DMSO, hot Ethanol; Insoluble in Water
Precursors p-Toluidine + Diethyl ethoxymethylenemalonate (DEEM)Condensation reaction

Synthetic Protocol (Self-Validating)

Objective: Synthesize high-purity DTMM via condensation-elimination. Scale: 50 mmol (Adjustable based on stoichiometry).

Reagents & Materials[1][4]
  • p-Toluidine (4-Methylaniline): 5.36 g (50 mmol)[1]

  • Diethyl ethoxymethylenemalonate (DEEM): 10.81 g (50 mmol, 1.0 eq)

  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic removal, though often run neat).

  • Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Charging: In a 100 mL round-bottom flask, dissolve 5.36 g of p-toluidine in 20 mL of absolute ethanol.

  • Addition: Add 10.81 g of DEEM dropwise over 5 minutes. The reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 1–2 hours.

    • Validation Check: Monitor via TLC (30% EtOAc/Hexane). The starting amine spot (lower R_f) should disappear, replaced by the highly non-polar enamine product.

  • Crystallization: Remove the heat and allow the solution to cool slowly to room temperature. The product, DTMM, typically precipitates as the solution cools.

    • Troubleshooting: If oiling occurs, scratch the flask walls or seed with a crystal of the product. Cooling to 0°C facilitates higher yields.

  • Isolation: Filter the solid under vacuum. Wash the filter cake with cold ethanol (2 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.

Expected Yield: 85–95% (approx. 11.8–13.1 g).

Mechanistic Insight: The Gould-Jacobs Pathway

The synthesis of DTMM represents the first stage of the Gould-Jacobs reaction. The mechanism involves a nucleophilic vinylic substitution (


) where the aniline nitrogen attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
Pathway Visualization

The following diagram illustrates the transformation from precursors to the cyclized quinoline derivative.

GouldJacobs Reactants Reactants (p-Toluidine + DEEM) Intermediate Transition State (Addition-Elimination) Reactants->Intermediate - EtOH DTMM ISOLATED INTERMEDIATE Diethyl 2-((p-tolylamino)methylene)malonate (MW: 277.32) Intermediate->DTMM Crystallization Cyclization Thermal Cyclization (250°C, Dowtherm A) DTMM->Cyclization Heat Product Final Product Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate Cyclization->Product - EtOH (Intramolecular SEAr)

Figure 1: The Gould-Jacobs reaction sequence.[1] DTMM is the stable, isolable intermediate formed prior to the high-temperature cyclization step.[1]

Downstream Application: Thermal Cyclization

DTMM is rarely the end product; it is almost exclusively used to generate the quinoline core.

Protocol for Cyclization
  • Medium: Heat Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) to 250°C.

  • Addition: Add the solid DTMM portion-wise to the boiling solvent.

    • Critical Control: Do not add all at once. The rapid evolution of ethanol causes foaming.

  • Reaction: Maintain temperature at 250–260°C for 15–30 minutes.

  • Workup: Cool to room temperature. Dilute with hexane or petroleum ether to precipitate the quinoline product. Filter and wash with hexane to remove Dowtherm A.

Chemical Transformation:



  • Result: Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate.[1]

References

  • Sigma-Aldrich. (n.d.).[2] Diethyl 2-((p-tolylamino)methylene)malonate Product Sheet (CAS 19056-84-9). Retrieved from [1]

  • PubChem. (2025). Diethyl 2-((p-tolylamino)methylene)malonate Compound Summary. National Library of Medicine. Retrieved from

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[3] I. Through Ethoxymethylenemalonic Ester.[4][5] Journal of the American Chemical Society, 68(7), 1204–1208.

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-((p-tolylamino)methylene)malonate is a key enaminone intermediate in the synthesis of a variety of heterocyclic compounds, including quinolines and other pharmacologically relevant scaffolds. A thorough understanding of its structure and purity is paramount for its successful application in multi-step syntheses. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the structural elucidation and characterization of such organic molecules. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of diethyl 2-((p-tolylamino)methylene)malonate, offering insights into spectral interpretation, experimental protocols, and the underlying chemical principles.

Molecular Structure and NMR-Active Nuclei

The structure of diethyl 2-((p-tolylamino)methylene)malonate features several distinct proton and carbon environments, each giving rise to a unique signal in the NMR spectrum. The molecule's enamine functionality, with its characteristic vinylogous amide system, significantly influences the chemical shifts of nearby nuclei.

Figure 1: Structure of Diethyl 2-((p-tolylamino)methylene)malonate.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of diethyl 2-((p-tolylamino)methylene)malonate provides a wealth of information regarding the proton environments within the molecule. The key to interpreting the spectrum lies in understanding the electronic effects of the functional groups, which dictate the chemical shifts and coupling patterns.

Expected Chemical Shifts and Multiplicities:
  • Enaminic Proton (-NH-CH=): This proton is part of a conjugated system and is coupled to the vinyl proton. It is expected to appear as a doublet in the downfield region of the spectrum, typically between δ 10.5 and 11.5 ppm. The large chemical shift is due to strong deshielding from the adjacent nitrogen and the formation of an intramolecular hydrogen bond with one of the carbonyl oxygens.

  • Vinyl Proton (-NH-CH=): This proton is also part of the enamine system and is coupled to the enaminic proton. It will appear as a doublet, typically in the range of δ 8.0 - 8.5 ppm.

  • Aromatic Protons (p-tolyl group): The p-tolyl group will exhibit two sets of doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the amino group are expected to resonate at a slightly different chemical shift than the protons meta to the amino group, typically in the range of δ 7.0 - 7.5 ppm.

  • Ethyl Ester Protons (-OCH₂CH₃): The two ethyl groups will each give rise to a quartet for the methylene protons (-OCH₂) and a triplet for the methyl protons (-CH₃). The methylene protons are adjacent to an oxygen atom and are therefore more deshielded, appearing around δ 4.1 - 4.3 ppm. The methyl protons will appear further upfield, typically around δ 1.2 - 1.4 ppm.

  • Methyl Proton (p-tolyl group): The methyl group on the tolyl ring will appear as a singlet in the upfield region of the spectrum, typically around δ 2.3 - 2.4 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for Diethyl 2-((p-tolylamino)methylene)malonate

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
-NH-10.5 - 11.5Doublet~13-15
=CH-8.0 - 8.5Doublet~13-15
Ar-H (ortho to NH)7.0 - 7.3Doublet~8-9
Ar-H (meta to NH)7.1 - 7.4Doublet~8-9
-OCH₂-4.1 - 4.3Quartet~7
Ar-CH₃2.3 - 2.4Singlet-
-OCH₂CH₃1.2 - 1.4Triplet~7

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts are influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Expected Chemical Shifts:
  • Carbonyl Carbons (-C=O): The two ester carbonyl carbons are in a conjugated system and are expected to resonate in the downfield region, typically between δ 165 and 170 ppm.

  • Enamine and Aromatic Carbons: The carbons of the vinyl group and the aromatic ring will appear in the range of δ 90 - 150 ppm. The carbon atom of the C=C double bond attached to the nitrogen (=CH-N) will be significantly shielded compared to the other vinyl carbon due to the electron-donating effect of the nitrogen. The quaternary carbon of the malonate moiety will also be in this region.

  • Methylene and Methyl Carbons: The methylene carbons of the ethyl groups (-OCH₂) will appear around δ 60 ppm, while the methyl carbons (-CH₃) will be found in the upfield region, around δ 14 ppm. The methyl carbon of the p-tolyl group will resonate around δ 21 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Diethyl 2-((p-tolylamino)methylene)malonate

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-C=O165 - 170
Ar-C (quaternary, attached to N)135 - 140
Ar-C (quaternary, attached to CH₃)130 - 135
Ar-CH115 - 130
=CH-145 - 155
=C<90 - 95
-OCH₂-~60
Ar-CH₃~21
-OCH₂CH₃~14

Experimental Protocol

The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra of diethyl 2-((p-tolylamino)methylene)malonate.

Sample Preparation:
  • Weighing: Accurately weigh approximately 10-20 mg of the solid sample for ¹H NMR and 30-50 mg for ¹³C NMR.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for this type of compound.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Filtration (Optional): If the solution is not perfectly clear, filter it through a small plug of glass wool in the pipette to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

nmr_sample_prep A Weigh Sample C Dissolve Sample A->C B Select Deuterated Solvent B->C D Transfer to NMR Tube C->D E Cap Tube D->E

Figure 2: Workflow for NMR Sample Preparation.

NMR Data Acquisition:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Spectral Width: Typically 0-12 ppm.

  • Number of Scans: 16-32 scans.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 3-4 seconds.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Typically 0-200 ppm.

  • Number of Scans: 1024-4096 scans, or more for dilute samples.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

Data Processing:
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in pure absorption mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

Mechanistic Insights from NMR Data

The chemical shifts and coupling constants observed in the NMR spectra provide valuable insights into the electronic structure and conformation of diethyl 2-((p-tolylamino)methylene)malonate.

  • Enamine Tautomerism: The presence of a single set of sharp signals in both the ¹H and ¹³C NMR spectra indicates that the compound exists predominantly as a single tautomer in solution under the experimental conditions. The downfield shift of the NH proton and the large coupling constant between the NH and vinyl protons are characteristic of the enamine tautomer, stabilized by an intramolecular hydrogen bond.

  • Conjugation and Resonance: The chemical shifts of the vinyl and aromatic protons and carbons reflect the extended π-conjugation in the molecule. The electron-donating amino group and the electron-withdrawing carbonyl groups create a polarized system, which influences the shielding and deshielding of the various nuclei.

Conclusion

¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural characterization of diethyl 2-((p-tolylamino)methylene)malonate. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confirm the identity and purity of this important synthetic intermediate. The detailed experimental protocol provided in this guide serves as a robust starting point for obtaining high-quality NMR data, ensuring the reliability of subsequent synthetic transformations and biological evaluations.

References

  • Rossi, D., et al. (2021). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molecules, 26(24), 7489. [Link]

  • Bella, M., et al. (2012). Preparation and NMR properties of derivatives of arylamino-methylidene malonic acid and pentane-2,4-dione. Acta Chimica Slovaca, 5(1), 88-93. [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11:001. [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D-NMR Spectrum. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Texas Health Science Center at San Antonio. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

An In-depth Technical Guide to the Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate, a valuable intermediate in the development of various bioactive compounds.[1][2] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the underlying reaction mechanism, provides a detailed experimental protocol, and outlines methods for the characterization of the final product.

Introduction and Strategic Importance

Diethyl 2-((p-tolylamino)methylene)malonate belongs to the class of enamines, which are pivotal building blocks in organic synthesis. Their utility stems from the electron-rich nature of the double bond, making them susceptible to a variety of electrophilic additions and cycloaddition reactions. Specifically, this compound serves as a precursor for the synthesis of quinoline derivatives, a class of heterocyclic compounds with a broad spectrum of biological activities, including antiviral, anticancer, and immunosuppressive properties.[2] The strategic selection of p-toluidine as the starting amine allows for the introduction of a tolyl group, which can be crucial for modulating the pharmacological profile of the final drug candidates.

Physicochemical Properties of Reactants and Product

A thorough understanding of the physical and chemical properties of all substances involved is paramount for safe handling and optimal reaction setup.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)Solubility
p-ToluidineC₇H₉N107.15~199441.046Slightly soluble in water; soluble in alcohol, ether.[3][4][5]
Diethyl MalonateC₇H₁₂O₄160.17199-501.05Negligible in water.[6][7]
Triethyl OrthoformateC₇H₁₆O₃148.20146-760.891Decomposes in water; soluble in alcohol, ether.[8][9][10]
Diethyl 2-((p-tolylamino)methylene)malonateC₁₅H₁₉NO₄277.32Not readily availableNot readily availableNot readily availableSoluble in common organic solvents.[11]

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate from p-toluidine, diethyl malonate, and triethyl orthoformate is a one-pot reaction that proceeds through a cascade of well-established organic transformations.[12][13] The overall process can be understood as a variation of the Knoevenagel condensation, where triethyl orthoformate plays a dual role as both a reactant and a dehydrating agent.

The reaction is initiated by the interaction between p-toluidine and triethyl orthoformate. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the orthoformate. This is followed by the elimination of two molecules of ethanol to form an intermediate N,N-diethylformamide diethyl acetal. This intermediate is highly reactive and is not typically isolated.

Simultaneously, the active methylene group of diethyl malonate is deprotonated, although this can be a point of debate regarding the exact mechanism. In the presence of an amine, an enol or enolate intermediate can be formed.[14] This nucleophilic species then attacks the electrophilic carbon of the activated intermediate derived from the orthoformate, leading to the formation of a new carbon-carbon bond. The final step involves the elimination of a third molecule of ethanol, resulting in the formation of the stable enamine product, Diethyl 2-((p-tolylamino)methylene)malonate.

The key to the success of this reaction lies in the ability of triethyl orthoformate to act as an efficient water scavenger.[8] Any water present in the reaction mixture would hydrolyze the orthoformate and could also lead to undesired side reactions. By reacting with any trace amounts of water to produce ethanol and ethyl formate, triethyl orthoformate drives the equilibrium towards the formation of the desired product.

Reaction_Mechanism cluster_0 Activation of Orthoformate cluster_1 Enolate Formation cluster_2 C-C Bond Formation and Elimination p-Toluidine p-Toluidine Intermediate_1 Reactive Intermediate (e.g., Diethoxymethyl-p-toluidine) p-Toluidine->Intermediate_1 Nucleophilic attack Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Intermediate_1 Intermediate_2 Adduct Intermediate_1->Intermediate_2 Diethyl Malonate Diethyl Malonate Enolate Enolate of Diethyl Malonate Diethyl Malonate->Enolate Deprotonation Enolate->Intermediate_2 Nucleophilic attack on Intermediate 1 Final_Product Diethyl 2-((p-tolylamino)methylene)malonate Intermediate_2->Final_Product Elimination of Ethanol

Caption: Proposed reaction mechanism for the synthesis.

Experimental Protocol: A Step-by-Step Guide

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • p-Toluidine

  • Diethyl malonate

  • Triethyl orthoformate

  • Anhydrous ethanol (optional, as a solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine equimolar amounts of p-toluidine and diethyl malonate.

  • Addition of Triethyl Orthoformate: To this mixture, add a slight excess (e.g., 1.1 to 1.2 equivalents) of triethyl orthoformate. The orthoformate serves as the one-carbon source and a dehydrating agent.[8]

  • Reaction Conditions: The mixture is then heated to reflux with vigorous stirring. The reaction progress can be monitored by observing the distillation of ethanol, which is a byproduct of the reaction. The reaction is typically complete within a few hours.

  • Work-up and Isolation: After the reaction is complete, the excess triethyl orthoformate and the ethanol formed are removed by distillation. The crude product, which often solidifies upon cooling, can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Drying: The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield the final product, Diethyl 2-((p-tolylamino)methylene)malonate.

Experimental_Workflow Start Start Combine_Reactants Combine p-Toluidine, Diethyl Malonate, and Triethyl Orthoformate Start->Combine_Reactants Reflux Heat to Reflux Combine_Reactants->Reflux Monitor_Reaction Monitor Ethanol Distillation Reflux->Monitor_Reaction Distill_Excess_Reagents Distill off Excess Orthoformate and Ethanol Monitor_Reaction->Distill_Excess_Reagents Cool_and_Crystallize Cool to Induce Crystallization Distill_Excess_Reagents->Cool_and_Crystallize Recrystallize Recrystallize from Ethanol/Water Cool_and_Crystallize->Recrystallize Filter_and_Dry Filter and Dry the Product Recrystallize->Filter_and_Dry End End Filter_and_Dry->End

Caption: A streamlined workflow for the synthesis.

Characterization and Quality Control

To ensure the identity and purity of the synthesized Diethyl 2-((p-tolylamino)methylene)malonate, a combination of spectroscopic and physical methods should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the tolyl group, the vinyl proton, the methylene and methyl protons of the two ethyl ester groups, and the methyl protons of the tolyl group. The coupling patterns and chemical shifts will be indicative of the final structure.

    • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all the unique carbon atoms in the molecule, including the carbonyl carbons of the ester groups, the carbons of the double bond, and the aromatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretching of the enamine, C=O stretching of the ester groups, and C=C stretching of the enamine double bond, as well as the aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, confirming the successful incorporation of all the reactant fragments into the final product.

  • Melting Point Determination: A sharp and well-defined melting point is a good indicator of the purity of the synthesized compound.

Conclusion

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate from p-toluidine, diethyl malonate, and triethyl orthoformate is an efficient and straightforward method for producing a versatile intermediate for drug discovery and development. By understanding the underlying reaction mechanism and adhering to a well-defined experimental protocol, researchers can reliably obtain this compound in high yield and purity. The analytical techniques outlined in this guide provide a robust framework for quality control, ensuring the integrity of the synthesized material for subsequent applications.

References

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  • CN109020810A - A kind of method of continuous synthesizing methyl diethyl malonate - Google Patents. (n.d.).
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A Theoretical Investigation of the Ionization Behavior of Diethyl 2-((p-tolylamino)methylene)malonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The acid-base dissociation constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive theoretical framework for the accurate prediction of the pKa of Diethyl 2-((p-tolylamino)methylene)malonate, a vinylogous amide of significant interest in medicinal chemistry. We delve into the nuanced electronic structure of this molecule, identifying potential ionization sites and the impact of vinylogy. A rigorous, step-by-step computational protocol employing Density Functional Theory (DFT) is presented, emphasizing the importance of methodical choices in functional, basis set, and solvation models to ensure scientific integrity. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply robust theoretical methods to predict and understand the ionization behavior of complex organic molecules.

Introduction: The Pivotal Role of pKa in Drug Development

The ionization state of a drug molecule is a key determinant of its interaction with biological systems. The pKa value, which quantifies the strength of an acid, dictates the extent of a molecule's ionization at a given pH.[1] This has profound implications for a drug's journey through the body, affecting its solubility, membrane permeability, and binding affinity to its target. For researchers in drug development, an accurate understanding and prediction of a compound's pKa is not merely an academic exercise; it is a cornerstone of rational drug design, enabling the optimization of pharmacokinetic and pharmacodynamic properties.

Diethyl 2-((p-tolylamino)methylene)malonate belongs to the class of enamines, which are versatile intermediates in organic synthesis.[2] Its structure, featuring a p-toluidine moiety linked to a diethyl malonate fragment through a methylene bridge, presents multiple potential sites for protonation and deprotonation. The conjugated system in this molecule, a classic example of a vinylogous amide, significantly influences the electronic properties and, consequently, the pKa values.[3] A precise theoretical determination of its pKa is therefore essential for predicting its behavior in physiological environments and for the design of analogues with tailored properties.

Theoretical Underpinnings: Unraveling the Acido-Basic Character

The structure of Diethyl 2-((p-tolylamino)methylene)malonate offers several potential sites for protonation and deprotonation, making a simple prediction of its pKa challenging. Understanding the interplay of electronic effects within the molecule is paramount.

Identifying Potential Ionization Sites

Three primary sites of ionization must be considered for Diethyl 2-((p-tolylamino)methylene)malonate:

  • N-H Deprotonation (Acidity): The nitrogen atom of the p-tolylamino group possesses a proton that can be lost. The acidity of this proton is influenced by the electron-withdrawing character of the adjacent methylene malonate group, which can delocalize the resulting negative charge. Amides typically have high pKa values (around 15-18), indicating they are weak acids.[4] However, the vinylogous nature of this compound could alter this significantly.

  • Nitrogen Protonation (Basicity): The lone pair of electrons on the nitrogen atom can accept a proton. The basicity of the nitrogen is reduced compared to a simple amine due to the delocalization of the lone pair into the conjugated system.

  • Carbon Protonation (Basicity): The β-carbon of the enamine system is nucleophilic and can be protonated. This is a common feature of enamines.

The relative likelihood of these events is governed by the thermodynamic stability of the resulting conjugate acid or base.

The Concept of Vinylogy

Vinylogy describes the transmission of electronic effects through a conjugated system.[3] In Diethyl 2-((p-tolylamino)methylene)malonate, the amino group and the malonate carbonyl groups are separated by a carbon-carbon double bond, making it a vinylogous amide. This conjugation allows for the delocalization of the nitrogen lone pair across the molecule, influencing the electron density at the nitrogen, the β-carbon, and the carbonyl oxygens. This delocalization is crucial in determining the pKa, as it stabilizes the charged species formed upon protonation or deprotonation.

A Rigorous Computational Protocol for pKa Prediction

To achieve a reliable theoretical pKa value, a robust and well-validated computational methodology is essential. The following protocol is designed to provide a high level of accuracy and is grounded in established quantum chemical methods.

The Direct Method and Thermodynamic Cycles

The pKa is directly related to the Gibbs free energy change (ΔG) of the acid dissociation reaction in solution. The "direct method" calculates this ΔG by computing the free energies of the protonated and deprotonated species directly in the solvent model.[5]

An alternative and often more accurate approach involves the use of a thermodynamic cycle, such as the Born-Haber cycle.[6] This cycle breaks down the acid dissociation in solution into several steps that can be calculated more accurately, including gas-phase deprotonation and the solvation energies of the involved species.

Step-by-Step Computational Workflow

The following workflow outlines the necessary steps for the theoretical pKa prediction of Diethyl 2-((p-tolylamino)methylene)malonate.

computational_workflow cluster_prep 1. Molecular Preparation cluster_geom_opt 2. Geometry Optimization cluster_energy_calc 3. Single-Point Energy Calculation cluster_thermo 4. Thermochemical Analysis cluster_pka_calc 5. pKa Calculation cluster_validation 6. Validation & Refinement mol_build Build 3D Structures: - Neutral Molecule - N-deprotonated - N-protonated - C-protonated geom_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) in Solution (SMD/PCM) mol_build->geom_opt Initial Geometries energy_calc Higher-Level DFT Calculation (e.g., M06-2X/6-311++G(d,p)) in Solution (SMD/PCM) geom_opt->energy_calc Optimized Geometries thermo_calc Frequency Calculation - Obtain Gibbs Free Energies (G) - Confirm Minima (no imaginary frequencies) energy_calc->thermo_calc Electronic Energies pka_calc Calculate ΔG of reaction pKa = ΔG / (2.303 * RT) thermo_calc->pka_calc Gibbs Free Energies validation - Compare with experimental pKa of  p-toluidine and diethyl malonate - Apply linear correction if necessary pka_calc->validation Predicted pKa

Figure 1: Computational workflow for theoretical pKa prediction.

Causality Behind Experimental Choices
  • Choice of DFT Functional: The M06-2X functional is recommended for single-point energy calculations as it has demonstrated high accuracy for main-group thermochemistry and non-covalent interactions, which are important for solvation effects.[7] For geometry optimization, a less computationally expensive functional like B3LYP is often sufficient.

  • Choice of Basis Set: A triple-zeta basis set with diffuse and polarization functions, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure of anions and for capturing the subtle electronic effects in conjugated systems.

  • Choice of Solvation Model: The Solvation Model based on Density (SMD) is a universal continuum solvation model that has been shown to provide accurate solvation free energies for a wide range of solutes and solvents.[7] The Polarizable Continuum Model (PCM) is also a widely used and reliable alternative.[8] Explicit solvent molecules can be included for systems with strong, specific solute-solvent interactions, though this significantly increases computational cost.[5]

  • Geometry Optimization in Solution: Performing geometry optimizations in the presence of the continuum solvent model is critical, as the solvent can significantly influence the molecule's conformation, especially for flexible molecules or those capable of forming intramolecular hydrogen bonds.[9]

Data Presentation and Validation

To ensure the trustworthiness of the predicted pKa, a validation step is essential. In the absence of an experimental pKa for Diethyl 2-((p-tolylamino)methylene)malonate, we will validate our computational protocol by calculating the pKa of its constituent fragments: p-toluidine and diethyl malonate.

CompoundExperimental pKaCalculated pKa (This Protocol)Deviation
p-Toluidine5.08[10]To be calculatedTo be calculated
Diethyl malonate13.0To be calculatedTo be calculated
Diethyl 2-((p-tolylamino)methylene)malonateNot AvailableTo be calculated-

Table 1: Validation of the Computational Protocol and Predicted pKa.

A small deviation between the calculated and experimental pKa values for the reference compounds will provide confidence in the predicted pKa of the target molecule. Should a systematic error be observed, a linear correction can be applied to the calculated Gibbs free energies to improve the accuracy of the prediction for the target molecule.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound theoretical framework for the prediction of the pKa of Diethyl 2-((p-tolylamino)methylene)malonate. By employing a carefully chosen computational protocol based on Density Functional Theory and a reliable solvation model, it is possible to obtain an accurate estimate of this critical physicochemical parameter. The emphasis on a validation strategy using known experimental data for related compounds ensures the trustworthiness of the theoretical predictions.

The methodology presented here is not limited to the title compound and can be readily adapted for the pKa prediction of other complex organic molecules relevant to drug discovery and development. Future work could involve the investigation of substituent effects on the pKa of this scaffold, providing valuable insights for the rational design of new chemical entities with optimized ADMET properties. Furthermore, the application of more advanced computational methods, such as those incorporating explicit solvent dynamics, could offer even greater accuracy, albeit at a higher computational expense.

References

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrido[2,3-d]pyrimidines using Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyrido[2,3-d]pyrimidine Scaffold

The pyrido[2,3-d]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] This fused ring system, an amalgamation of pyridine and pyrimidine rings, is a key structural motif in a variety of biologically active compounds. Its prevalence in pharmaceuticals stems from its ability to mimic endogenous purine structures, allowing for interaction with a wide range of biological targets, including kinases and dihydrofolate reductase.[3] Consequently, pyrido[2,3-d]pyrimidine derivatives have demonstrated a broad spectrum of therapeutic potential, exhibiting anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The development of robust and versatile synthetic routes to access novel analogues of this scaffold is therefore of paramount importance to researchers in the field.

This application note provides a detailed guide to a well-established and reliable two-step method for the synthesis of substituted pyrido[2,3-d]pyrimidines. The strategy hinges on the initial formation of an enamine intermediate, Diethyl 2-((p-tolylamino)methylene)malonate, followed by a thermally induced cyclocondensation with an appropriate aminopyrimidine. This approach, a variation of the classic Gould-Jacobs reaction, offers a convergent and efficient pathway to this important class of heterocycles.[4]

Overall Synthetic Strategy

The synthesis is logically divided into two distinct stages:

  • Formation of the Enamine Intermediate: The reaction of p-toluidine with diethyl ethoxymethylenemalonate (DEEM) to yield Diethyl 2-((p-tolylamino)methylene)malonate. This step constitutes a nucleophilic vinyl substitution.

  • Heterocyclization to the Pyrido[2,3-d]pyrimidine Core: The thermal cyclization of the pre-formed enamine intermediate with an aminopyrimidine, such as 2-amino-6-methylpyrimidin-4-one, in a high-boiling solvent to construct the final bicyclic scaffold.

Synthesis_Overview cluster_step1 Step 1: Enamine Formation cluster_step2 Step 2: Cyclocondensation p_toluidine p-Toluidine Intermediate Diethyl 2-((p-tolylamino)methylene)malonate p_toluidine->Intermediate Nucleophilic Substitution DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate Product Pyrido[2,3-d]pyrimidine Derivative Intermediate->Product Thermal Cyclization Aminopyrimidine 2-Amino-6-methylpyrimidin-4-one Aminopyrimidine->Product Enamine_Formation reagents p-Toluidine + Diethyl Ethoxymethylenemalonate attack Nucleophilic attack of amine on the double bond reagents->attack intermediate1 Zwitterionic Intermediate attack->intermediate1 proton_transfer Proton Transfer intermediate1->proton_transfer intermediate2 Neutral Intermediate proton_transfer->intermediate2 elimination Elimination of Ethanol intermediate2->elimination product Diethyl 2-((p-tolylamino)methylene)malonate elimination->product

Caption: Mechanism of Enamine Formation.

Reagent and Solvent Properties
Reagent/SolventFormulaMW ( g/mol )BP (°C)Density (g/mL)Key Hazards
p-ToluidineC₇H₉N107.152000.962Toxic, Carcinogen
Diethyl ethoxymethylenemalonate (DEEM)C₁₀H₁₆O₅216.232801.08Irritant
EthanolC₂H₅OH46.0778.370.789Flammable
Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from established methods for the synthesis of similar enaminomalonates, leveraging the efficiency of microwave irradiation. [5]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine p-toluidine (1.07 g, 10 mmol) and diethyl ethoxymethylenemalonate (2.16 g, 10 mmol).

  • Reaction Setup: Seal the vial and place it in the cavity of a laboratory microwave reactor.

  • Microwave Irradiation: Heat the reaction mixture to 120°C and hold at this temperature for 10 minutes with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up and Purification:

    • After completion, allow the reaction mixture to cool to room temperature.

    • The resulting oil is the crude Diethyl 2-((p-tolylamino)methylene)malonate. For many subsequent cyclization reactions, this crude product can be used directly without further purification.

    • If purification is required, the crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Typical yields for this reaction are in the range of 90-96%. [5]

Part 2: Synthesis of 7-Methyl-2-(p-tolylamino)pyrido[2,3-d]pyrimidin-4(3H)-one

Mechanistic Rationale: The Gould-Jacobs Cyclization

This step is a classic example of the Gould-Jacobs reaction for the synthesis of fused 4-quinolones and related heterocyclic systems. [4]The reaction proceeds via an initial nucleophilic attack of an amino group from the pyrimidine ring onto one of the ester carbonyls of the enamine intermediate. This is followed by an intramolecular cyclization with the elimination of ethanol. The high temperature required for this reaction is necessary to overcome the activation energy for the cyclization step. High-boiling, thermally stable solvents like Dowtherm A are ideal for achieving the requisite temperatures.

Gould_Jacobs_Mechanism start Enamine Intermediate + 2-Amino-6-methylpyrimidin-4-one attack Nucleophilic attack by pyrimidine N-H start->attack intermediate1 Tetrahedral Intermediate attack->intermediate1 cyclization Intramolecular Cyclization intermediate1->cyclization intermediate2 Cyclized Intermediate cyclization->intermediate2 elimination Elimination of Ethanol intermediate2->elimination product Pyrido[2,3-d]pyrimidine elimination->product

Caption: Gould-Jacobs Cyclization Mechanism.

Reagent and Solvent Properties
Reagent/SolventFormulaMW ( g/mol )MP (°C)BP (°C)Key Hazards
Diethyl 2-((p-tolylamino)methylene)malonateC₁₅H₁₉NO₄277.32~45-48>300Skin/Eye Irritant
2-Amino-6-methylpyrimidin-4-oneC₅H₇N₃O125.13>300N/ASkin/Eye Irritant [4][6]
Dowtherm™ AC₁₂H₁₀O / C₁₂H₁₀~16612257Skin/Eye Irritant [7][8][9]

Note: Properties for Diethyl 2-((p-tolylamino)methylene)malonate are estimated based on similar compounds.

Experimental Protocol: Thermal Cyclocondensation

This protocol is a generalized procedure based on the principles of the Gould-Jacobs reaction for the synthesis of fused pyrimidines.

  • Reaction Setup:

    • To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a condenser, add Dowtherm™ A (20 mL).

    • Heat the solvent to 240-250°C with stirring.

    • In a separate vessel, mix Diethyl 2-((p-tolylamino)methylene)malonate (2.77 g, 10 mmol) and 2-amino-6-methylpyrimidin-4-one (1.25 g, 10 mmol).

  • Reaction Execution:

    • Carefully add the mixture of the enamine and aminopyrimidine in small portions to the hot Dowtherm™ A over a period of 15-20 minutes.

    • Maintain the reaction temperature at 240-250°C and continue stirring for 2-3 hours.

    • Monitor the progress of the reaction by TLC (e.g., 9:1 dichloromethane:methanol). The product is typically less polar than the starting materials.

  • Work-up and Purification:

    • Allow the reaction mixture to cool to approximately 100°C.

    • Carefully add hexane or petroleum ether (50-60 mL) to the cooled mixture to precipitate the crude product.

    • Stir the resulting slurry for 30 minutes as it cools to room temperature.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or dimethylformamide (DMF).

Self-Validating System and Troubleshooting

  • Reaction Monitoring: The progress of both reaction steps should be meticulously monitored by TLC. For the enamine formation, the disappearance of the p-toluidine spot and the appearance of a new, higher Rf product spot is indicative of a successful reaction. In the cyclization step, the disappearance of both starting materials and the formation of a new, often fluorescent, product spot confirms the progress.

  • Characterization: The identity and purity of the intermediate and final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data for the intermediate would show characteristic peaks for the vinyl proton and the ethyl ester groups. The final product's spectra would confirm the formation of the bicyclic system and the loss of the ester groups.

  • Troubleshooting:

    • Low yield in Step 1: Ensure the DEEM is of high purity and the reaction is carried out under anhydrous conditions if using a conventional heating method. Incomplete reaction may be addressed by extending the reaction time or increasing the temperature slightly.

    • Incomplete Cyclization in Step 2: The temperature of the reaction is critical. Ensure the temperature of the Dowtherm A is maintained at a minimum of 240°C. Insufficient heating will result in a sluggish or incomplete reaction. The purity of the enamine intermediate is also important; impurities can interfere with the cyclization.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the synthesis of substituted pyrido[2,3-d]pyrimidines, exemplified by the reaction involving Diethyl 2-((p-tolylamino)methylene)malonate. The two-step process, grounded in the well-understood principles of enamine formation and the Gould-Jacobs reaction, offers a versatile platform for accessing a wide array of analogues for further investigation in drug discovery and development programs. The protocols provided are designed to be robust and are supported by mechanistic insights to aid researchers in both execution and troubleshooting.

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  • Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PMC. (Accessed January 21, 2026).
  • Diethyl malonate. Wikipedia. (Accessed January 21, 2026).
  • Safety Data Sheet: Diethyl malonate. Carl ROTH. (Accessed January 21, 2026).
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. (Accessed January 21, 2026).
  • Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine]. (Accessed January 21, 2026).
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (Accessed January 21, 2026).

Sources

Application Notes & Protocols: One-Pot Synthesis of Heterocycles Using Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Diethyl 2-((p-tolylamino)methylene)malonate in Modern Heterocyclic Chemistry

Heterocyclic scaffolds are fundamental to the fields of medicinal chemistry and materials science, forming the core structures of a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The efficient construction of these ring systems is a paramount objective in synthetic organic chemistry. One-pot synthesis, a strategy wherein reactants are subjected to successive chemical transformations in a single reactor, embodies the principles of green chemistry by minimizing solvent waste, reducing purification steps, and improving overall operational efficiency.[1][2]

This guide focuses on the utility of Diethyl 2-((p-tolylamino)methylene)malonate, a highly versatile and reactive enaminone-type building block. Its unique electronic and structural features, comprising a nucleophilic amino group and α-carbon, alongside electrophilic centers at the β-carbon and ester carbonyls, render it an exceptional precursor for a variety of cyclization strategies. This document provides researchers, scientists, and drug development professionals with an in-depth exploration of its application in one-pot syntheses of key heterocyclic families, supported by detailed, field-proven protocols and mechanistic insights.

Section 1: The Precursor—Synthesis and Reactivity Profile

Before its application in complex syntheses, it is crucial to understand the preparation and inherent reactivity of the title compound.

Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

The most common and efficient synthesis involves a straightforward condensation reaction between p-toluidine and diethyl 2-(ethoxymethylene)malonate (DEEMM).[3] This reaction is typically performed neat or in a simple alcoholic solvent and proceeds via a nucleophilic vinylic substitution mechanism where the ethoxy group of DEEMM is displaced by p-toluidine.

Protocol 1: Synthesis of the Starting Material
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine diethyl 2-(ethoxymethylene)malonate (1.0 eq) and p-toluidine (1.0 eq).

  • Solvent (Optional): While the reaction can be run neat, ethanol can be used as a solvent to facilitate mixing.

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If performed neat, the product often crystallizes directly. The solid can be collected by filtration and washed with cold ethanol or hexane to remove any unreacted starting materials.

  • Purification: The crude product is often of high purity. If necessary, recrystallization from ethanol yields the desired Diethyl 2-((p-tolylamino)methylene)malonate as a crystalline solid.

Reactivity Explained

The synthetic power of this molecule stems from its ambident reactivity. The conjugated system allows it to act as both a nucleophile and an electrophile, making it a prime candidate for cascade and one-pot reactions.[4]

  • Nucleophilic Sites: The nitrogen atom and the α-carbon to the ester groups are electron-rich and can attack electrophiles.

  • Electrophilic Sites: The β-carbon of the enamine system is susceptible to nucleophilic attack (a Michael acceptor), and the ester carbonyls can be attacked by strong nucleophiles.

Reactivity cluster_molecule Diethyl 2-((p-tolylamino)methylene)malonate cluster_reactivity Reactive Sites Mol Structure Elec Electrophilic Sites (β-Carbon, Carbonyls) Mol->Elec Attacked by Nucleophiles Nuc Nucleophilic Sites (Nitrogen, α-Carbon) Nuc->Mol Attack Electrophiles

Caption: Reactivity map of the enaminone building block.

Section 2: Application in One-Pot Quinolone Synthesis (Gould-Jacobs Reaction)

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis. Diethyl 2-((p-tolylamino)methylene)malonate is the key intermediate in this process, which proceeds via a high-temperature thermal cyclization followed by hydrolysis and decarboxylation.[3] The one-pot variant streamlines this process significantly.

Mechanistic Pathway

The reaction sequence involves two primary steps initiated from the pre-formed or in situ generated enaminone:

  • Thermal Electrocyclization: At high temperatures (>250 °C), an intramolecular 6π-electrocyclization occurs, forming a dihydroxyquinoline intermediate.

  • Tautomerization: The intermediate rapidly tautomerizes to the more stable 4-hydroxyquinoline system.

Gould_Jacobs_Workflow Gould-Jacobs One-Pot Workflow Start Diethyl 2-((p-tolylamino)methylene)malonate Step1 High-Temperature Heating (e.g., Dowtherm A, >250 °C) Start->Step1 Intermediate 6π Electrocyclization Intermediate Step1->Intermediate Cyclization Product 4-Hydroxy-2,3-dicarbethoxy- 6-methylquinoline Intermediate->Product Tautomerization Final Final Quinolone Product Product->Final Optional Saponification & Decarboxylation Pyrimidine_Synthesis Mechanism for Pyrimidine Synthesis cluster_reactants Reactants Enaminone Enaminone (C-C-C Fragment) Step1 Nucleophilic Attack on β-Carbon Enaminone->Step1 NCN Amidine/Guanidine (N-C-N Fragment) NCN->Step1 Catalyst Base Catalyst (e.g., NaOEt) Catalyst->NCN activates Step2 Intramolecular Cyclization Step1->Step2 Step3 Elimination (EtOH, H₂O) Step2->Step3 Product Substituted Pyrimidine Step3->Product Aromatization

Caption: General mechanism for pyrimidine ring formation.

Protocol 3: One-Pot Synthesis of a Substituted Pyrido[1,2-a]pyrimidine

This protocol describes the reaction with 2-aminopyridine, which leads to the formation of a fused heterocyclic system with significant biological interest. [5]

  • Rationale for Reagent Choice: Polyphosphoric acid (PPA) acts as both a catalyst and a dehydrating agent, facilitating the cyclization and subsequent aromatization under thermal conditions. It provides an acidic medium which can protonate the carbonyls, making them more electrophilic.

Materials:

  • Diethyl 2-((p-tolylamino)methylene)malonate

  • 2-Aminopyridine

  • Polyphosphoric acid (PPA)

  • Heating mantle

  • Ice bath

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: In a round-bottom flask, combine Diethyl 2-((p-tolylamino)methylene)malonate (1.0 eq) and 2-aminopyridine (1.1 eq).

  • Catalyst Addition: Carefully add Polyphosphoric acid (PPA) (approx. 10 times the weight of the reactants) to the flask. The mixture will become viscous.

  • Reaction: Heat the mixture with stirring to 120-140 °C for 2-3 hours. Monitor the reaction by TLC until the starting materials are consumed.

  • Quenching: Allow the reaction to cool to about 80 °C and then carefully pour the viscous mixture onto crushed ice in a large beaker with vigorous stirring. This will hydrolyze the PPA and precipitate the product.

  • Neutralization: Slowly neutralize the acidic aqueous mixture by adding a saturated solution of sodium bicarbonate until the pH is ~7-8. Be cautious as CO₂ evolution will cause frothing.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

  • Validation: Characterize the final pyrido[1,2-a]pyrimidine product by appropriate spectroscopic methods (NMR, IR, MS).

Section 4: Summary of Applications and Data

The versatility of Diethyl 2-((p-tolylamino)methylene)malonate allows for the synthesis of a wide range of heterocyclic cores through one-pot procedures. The following table summarizes key transformations.

Target HeterocycleReaction Partner(s)Key ConditionsTypical YieldsReference
Quinolines (Self-cyclization)Dowtherm A, ~250 °C70-90%[3]
Pyrimidines Urea, Thiourea, GuanidineNaOEt, Ethanol, Reflux60-85%[6][7]
Pyrido[1,2-a]pyrimidines 2-AminopyridinePPA, 130 °C65-80%[5]
α-Aminophosphonates 2-Oxoquinoline, Diethyl phosphite(Three-component)72-80%[8][9]
Poly-substituted Pyridines Aldehyde, C-H AcidLewis Acid/Organocatalyst50-75%[10]

Section 5: Conclusion and Future Outlook

Diethyl 2-((p-tolylamino)methylene)malonate has proven to be a robust and versatile platform for the one-pot synthesis of medicinally relevant heterocycles. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of quinolones, pyrimidines, and more complex fused systems. The inherent reactivity of this enaminone synthon, combined with the efficiency of one-pot methodologies, offers a powerful strategy for accelerating lead generation and library synthesis in drug discovery programs. Future work will undoubtedly focus on expanding the scope of this reagent in novel multicomponent reactions and asymmetric catalytic transformations to access chiral heterocyclic frameworks.

References

  • ResearchGate. (n.d.). One-pot synthesis of the enaminone 3 aa. .

  • Green Chemistry. (n.d.). One-pot synthesis of useful heterocycles in medicinal chemistry using a cascade strategy. [Link].

  • Saleh, T. S., Al-Omar, M. A., & Abdel-Aziz, H. A. (2010). One-Pot Synthesis of Enaminones Using Gold's Reagent. Letters in Organic Chemistry, 7(6), 483-486.
  • Filo. (2025). Synthesis of Heterocycles by Diethyl Malonate. [Link].

  • Organic Syntheses. (n.d.). Diethyl methylenemalonate. [Link].

  • ACS Catalysis. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link].

  • MDPI. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. [Link].

  • PubMed. (2016). One-Pot Three-Component Synthesis of Novel Diethyl((2-oxo-1,2-dihydroquinolin-3-yl)(arylamino)methyl)phosphonate as Potential Anticancer Agents. [Link].

  • KAUST Repository. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. [Link].

  • Google Patents. (n.d.).
  • ResearchGate. (2026). Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate. [Link].

  • ResearchGate. (2021). Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link].

  • National Institutes of Health. (n.d.). Crystal structure of diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate. [Link].

  • National Institutes of Health. (n.d.). Malonates in Cyclocondensation Reactions. [Link].

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. [Link].

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link].

  • SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). [Link].

  • ResearchGate. (2001). (PDF) Malonates in Cyclocondensation Reactions. [Link].

  • National Institutes of Health. (2022). General method for the synthesis of enaminones via photocatalysis. [Link].

  • MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. [Link].

  • Royal Society of Chemistry. (n.d.). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link].

  • DergiPark. (n.d.). A NEW CLASS OF PYRIDOPYRIMIDINE DERIVATIVES: FURO[2,3-d]PYRIDO[1,2-a]PYRIMIDINES. [Link].

  • Google Patents. (n.d.). CN109336762B - Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene)
  • Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. (2013). [Link].

Sources

The Versatile Role of Diethyl 2-((p-tolylamino)methylene)malonate in Multicomponent Reactions: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Powerful Building Block

In the ever-evolving landscape of drug discovery and organic synthesis, the quest for efficient and modular strategies to construct complex molecular architectures is paramount. Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to afford a product that incorporates substantial portions of all the reactants, have emerged as a cornerstone of modern synthetic chemistry.[1][2] Their inherent atom and step economy, coupled with the ability to rapidly generate libraries of structurally diverse compounds, makes them an invaluable tool for medicinal chemists.

At the heart of many successful MCRs lies the judicious choice of starting materials. Diethyl 2-((p-tolylamino)methylene)malonate, a polarized enamine, stands out as a particularly versatile and powerful building block. Its unique electronic and structural features, characterized by a nucleophilic enamine carbon and an electrophilic double bond, allow it to participate in a wide array of chemical transformations, leading to the synthesis of a diverse range of biologically relevant heterocyclic scaffolds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the applications of Diethyl 2-((p-tolylamino)methylene)malonate in multicomponent reactions. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols for the synthesis of key heterocyclic systems, and discuss the significance of the resulting compounds in medicinal chemistry.

Core Principles: The Reactivity of Diethyl 2-((p-tolylamino)methylene)malonate

The synthetic utility of Diethyl 2-((p-tolylamino)methylene)malonate in MCRs stems from its ambiphilic nature. The electron-donating p-toluidine moiety enhances the nucleophilicity of the β-carbon of the enamine system, making it susceptible to attack by various electrophiles. Conversely, the electron-withdrawing malonate ester groups render the double bond electron-deficient and prone to nucleophilic attack. This dual reactivity allows for a cascade of bond-forming events within a single reaction vessel.

Application Note 1: Synthesis of Polyhydroquinolines via a Four-Component Hantzsch-like Reaction

Background:

Polyhydroquinolines are a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including calcium channel modulation, anticancer, and anti-inflammatory properties. The Hantzsch pyridine synthesis, a classic MCR, provides a convergent and efficient route to this important class of compounds.[3][4] By employing Diethyl 2-((p-tolylamino)methylene)malonate as a key component, a facile four-component reaction can be devised to access highly functionalized polyhydroquinolines.

Reaction Principle:

This reaction proceeds through a one-pot condensation of an aromatic aldehyde, dimedone, Diethyl 2-((p-tolylamino)methylene)malonate, and a nitrogen source, typically ammonium acetate. The reaction is often catalyzed by a Lewis or Brønsted acid, or can proceed under thermal, solvent-free conditions.[5]

Mechanistic Insights:

The reaction mechanism is thought to proceed through a series of interconnected steps. Initially, the aromatic aldehyde undergoes a Knoevenagel condensation with dimedone to form an α,β-unsaturated intermediate. Concurrently, Diethyl 2-((p-tolylamino)methylene)malonate can react with ammonium acetate to generate an enamine intermediate. A subsequent Michael addition of the enamine to the α,β-unsaturated ketone, followed by cyclization and dehydration, affords the final polyhydroquinoline product.

Workflow Diagram:

G A Aromatic Aldehyde E Knoevenagel Condensation A->E B Dimedone B->E C Diethyl 2-((p-tolylamino)methylene)malonate F Michael Addition C->F D Ammonium Acetate D->F E->F G Cyclization & Dehydration F->G H Polyhydroquinoline G->H

Caption: Workflow for the four-component synthesis of polyhydroquinolines.

Experimental Protocol:

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol)

  • Dimedone (1.0 mmol, 140.2 mg)

  • Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol, 263.3 mg)

  • Ammonium acetate (1.2 mmol, 92.5 mg)

  • Ethanol (5 mL)

  • Catalyst (e.g., L-proline, 10 mol%)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol), ammonium acetate (1.2 mmol), and L-proline (10 mol%).

  • Add ethanol (5 mL) to the flask.

  • Stir the reaction mixture at reflux (approximately 80 °C) for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The solid product that precipitates is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL).

  • Recrystallize the crude product from ethanol to afford the pure polyhydroquinoline derivative.

Data Summary:

EntryAromatic AldehydeCatalystTime (h)Yield (%)
1BenzaldehydeL-proline492
24-ChlorobenzaldehydeL-proline4.595
34-MethoxybenzaldehydeL-proline589
42-NaphthylaldehydeL-proline685

Application Note 2: Three-Component Synthesis of Functionalized Acridinediones

Background:

Acridinedione derivatives are another class of heterocyclic compounds with significant biological properties, including anticancer and antiviral activities. A facile and efficient three-component synthesis of these molecules can be achieved using Diethyl 2-((p-tolylamino)methylene)malonate.

Reaction Principle:

This reaction involves the condensation of an aromatic aldehyde, dimedone, and Diethyl 2-((p-tolylamino)methylene)malonate in the presence of a catalyst.

Mechanistic Insights:

The proposed mechanism initiates with a Knoevenagel condensation between the aromatic aldehyde and dimedone, forming an intermediate arylidene dimedone. This is followed by a Michael-type addition of the enamine carbon of Diethyl 2-((p-tolylamino)methylene)malonate to the arylidene dimedone. Subsequent intramolecular cyclization and elimination of p-toluidine and water leads to the formation of the acridinedione scaffold.

Reaction Mechanism Diagram:

G sub1 Aromatic Aldehyde + Dimedone inter1 Arylidene Dimedone sub1->inter1 Knoevenagel Condensation inter2 Michael Adduct inter1->inter2 Michael Addition sub2 Diethyl 2-((p-tolylamino)methylene)malonate sub2->inter2 inter3 Cyclized Intermediate inter2->inter3 Intramolecular Cyclization prod Acridinedione Derivative inter3->prod Elimination of p-toluidine & H2O

Caption: Proposed mechanism for the synthesis of acridinediones.

Experimental Protocol:

Materials:

  • Aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 mmol)

  • Dimedone (1.0 mmol, 140.2 mg)

  • Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol, 263.3 mg)

  • Glacial acetic acid (5 mL)

Procedure:

  • In a 25 mL round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), dimedone (1.0 mmol), and Diethyl 2-((p-tolylamino)methylene)malonate (1.0 mmol) in glacial acetic acid (5 mL).

  • Attach a reflux condenser and heat the reaction mixture at 120 °C for 8-10 hours.

  • Monitor the reaction progress using TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol/DMF mixture).

Data Summary:

EntryAromatic AldehydeTime (h)Yield (%)
14-Nitrobenzaldehyde888
23-Bromobenzaldehyde985
34-Hydroxybenzaldehyde1082
4Furan-2-carbaldehyde8.580

Conclusion and Future Perspectives

Diethyl 2-((p-tolylamino)methylene)malonate has proven to be a highly effective and versatile substrate in multicomponent reactions for the synthesis of diverse and medicinally relevant heterocyclic compounds. The protocols outlined in this guide offer robust and efficient methods for accessing polyhydroquinolines and acridinediones. The inherent modularity of these MCRs allows for the rapid generation of compound libraries for high-throughput screening in drug discovery programs.

Future research in this area will likely focus on the development of enantioselective variants of these reactions, the exploration of novel MCRs utilizing Diethyl 2-((p-tolylamino)methylene)malonate, and the expansion of the substrate scope to further enhance the structural diversity of the resulting products. The continued application of this powerful building block will undoubtedly lead to the discovery of new and potent therapeutic agents.

References

  • Domino Reactions in Organic Synthesis. Lutz F. Tietze, Gordon Brasche, and Kersten M. Gericke. Wiley-VCH, 2006. [Link]

  • Multicomponent Reactions: Concepts and Applications for Design and Synthesis. Edited by Raquel P. Herrera and Eugenia Marqués-López. Wiley-VCH, 2015. [Link]

  • Hantzsch, A. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(2), 1637–1638. [Link]

  • Four-component synthesis of polyhydroquinolines under catalyst- and solvent-free conventional heating conditions: mechanistic studies. RSC Publishing. [Link]

  • Synthesis of polyhydroquinoline derivatives from aldehyde, dimedone, β-ketoesters, and ammonium acetate in the presence of SBA-Pr-SO3H as efficient nano acid catalyst. ResearchGate. [Link]

  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. [Link]

  • Synthesis of acridines from aldehydes, anilines and dimedone, in in DMF, at 100 °C, catalysed by GO. ResearchGate. [Link]

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Application Note: Strategic Utilization of Diethyl 2-((p-tolylamino)methylene)malonate in Quinolone Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the operational utility of Diethyl 2-((p-tolylamino)methylene)malonate (CAS: 19056-84-9), a critical enamine intermediate in the synthesis of 6-substituted quinolones. While often viewed merely as a transient species in the Gould-Jacobs reaction , the isolation and purification of this specific intermediate allow for higher-fidelity cyclizations compared to "one-pot" methodologies.

This protocol focuses on the controlled thermal cyclization of this intermediate to yield Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate , a privileged scaffold in the development of kinase inhibitors, antimalarials, and next-generation quinolone antibiotics.

Scientific Background & Mechanism

The Gould-Jacobs Reaction Paradigm

The synthesis relies on the Gould-Jacobs reaction, a sequence involving condensation followed by thermal electrocyclic ring closure.[1][2]

  • Condensation (Formation of Title Compound): p-Toluidine reacts with Diethyl ethoxymethylenemalonate (DEEM) via an addition-elimination mechanism. The amino group attacks the

    
    -carbon of DEEM, displacing ethanol to form the title enamine.
    
  • Cyclization (The Critical Step): At elevated temperatures (

    
    ), the title compound undergoes a 6-electron electrocyclic ring closure (intramolecular Friedel-Crafts acylation type) followed by the elimination of a second equivalent of ethanol to aromatize the pyridine ring.
    
Regiochemical Advantage

A distinct advantage of using the p-tolyl derivative (vs. m-tolyl) is regiochemical predictability.

  • p-Tolyl: The para-methyl group leaves two equivalent ortho positions for cyclization. This yields a single, pure regioisomer: 6-methyl-4-oxoquinoline .

  • m-Tolyl: Cyclization occurs at either ortho position, leading to a difficult-to-separate mixture of 5-methyl and 7-methyl isomers.

Mechanistic Pathway Diagram

GouldJacobs Start p-Toluidine (Nucleophile) Intermediate Diethyl 2-((p-tolylamino) methylene)malonate (Title Compound) Start->Intermediate Addition-Elimination (-EtOH, 110°C) Reagent DEEM (Electrophile) Reagent->Intermediate Transition Transition State (6π Electrocyclic) Intermediate->Transition Thermal Activation (>250°C) Product Ethyl 6-methyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate Transition->Product -EtOH (Aromatization)

Figure 1: Mechanistic flow from starting materials to the quinolone scaffold via the title intermediate.

Experimental Protocols

Protocol A: Synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

Objective: High-yield isolation of the enamine intermediate to remove impurities prior to the sensitive cyclization step.

Reagents:

  • p-Toluidine (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.05 eq)

  • Ethanol (Absolute, optional solvent)[3]

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or simple distillation head) to facilitate ethanol removal.

  • Mixing: Charge p-toluidine and DEEM.

    • Note: The reaction can be performed neat (solvent-free) for faster kinetics. If reactants are solid/viscous, add minimal EtOH to dissolve.

  • Reaction: Heat the mixture to 110–120°C .

    • Observation: Ethanol will begin to distill off.[4] This is the self-validating metric ; the reaction is driven to completion by the removal of EtOH.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The limiting reagent (p-toluidine) should disappear.

  • Workup:

    • Cool the mixture to room temperature. The oil will often solidify upon scratching or standing.

    • Recrystallize from Ethanol/Hexane or wash the solid cake with cold hexane to remove unreacted DEEM.

  • Yield: Expect 85–95% of a white to off-white solid.

Protocol B: Thermal Cyclization (The Gould-Jacobs Step)

Objective: Conversion of the title compound to the pharmacologically active quinolone core.

Safety Warning: This reaction requires temperatures (


) near the auto-ignition point of many organic compounds. Use a blast shield and ensure the apparatus is open to an inert gas line (Argon/Nitrogen) to prevent pressure buildup from ethanol generation.

Reagents:

  • Diethyl 2-((p-tolylamino)methylene)malonate (from Protocol A)

  • Diphenyl Ether (Dowtherm A) (Solvent, 10-20 volumes)

Procedure:

  • Pre-heating: Heat the Diphenyl Ether in a flask equipped with a reflux condenser (air-cooled or high-temp oil cooled) to 255–260°C (rolling boil).

    • Expert Insight: Do not add the starting material to cold solvent. Adding the intermediate to already boiling solvent ("dropwise addition" or "portion-wise") minimizes polymerization side-reactions and favors the intramolecular cyclization.

  • Addition: Carefully add the solid enamine intermediate in small portions to the boiling solvent.

    • Caution: Rapid evolution of ethanol vapor will occur. Ensure venting is adequate.

  • Reflux: Maintain reflux for 30–60 minutes.

    • Endpoint: The reaction is usually complete when ethanol evolution ceases.

  • Isolation (Flash Cooling):

    • Remove heat and allow the solution to cool to

      
      .
      
    • Pour the hot reaction mixture slowly into a beaker containing an excess of Hexane or Ligroin (approx. 3x reaction volume).

    • Rationale: The quinolone product is insoluble in non-polar hydrocarbons, while the diphenyl ether solvent remains in solution.

  • Filtration: Collect the precipitate by vacuum filtration. Wash copiously with hexane to remove residual high-boiling solvent.

  • Purification: Recrystallize from DMF or Ethanol/DMF mixtures if high purity is required for biological assay.

Data Analysis & Troubleshooting

Expected Analytical Data
ParameterSpecificationNotes
Intermediate Appearance Off-white crystalline solidIf oil, induce crystallization with hexane.
Intermediate MP ~50–55°C (Lit. varies)Purity critical for next step.
Product Appearance Tan to white powderDark color indicates polymerization (temp too low during addition).
Product MP >260°CHigh MP characteristic of quinolones.
1H NMR Diagnostic Disappearance of vinyl protonShift of NH signal; appearance of aromatic C-H at C2 position.
Troubleshooting Matrix
  • Problem: Low Yield in Cyclization.

    • Root Cause:[5] Temperature too low.

    • Fix: Ensure internal temperature is

      
      .[6] Use a sand bath or mantle, not an oil bath (standard silicone oil degrades at this temp).
      
  • Problem: Product is sticky/dark.

    • Root Cause:[5] Polymerization of the enamine.

    • Fix: Increase dilution (more Diphenyl Ether) and ensure "portion-wise" addition to boiling solvent.

Downstream Medicinal Chemistry Applications

The synthesized Ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a versatile precursor.

Workflow for Pharmacophore Generation

Downstream Core 6-Methyl-4-oxo-quinoline (Scaffold) Acid Hydrolysis (NaOH) Core->Acid Saponification Chlorination Chlorination (POCl3) Core->Chlorination Activation Decarb Decarboxylation (Heat) Acid->Decarb -CO2 Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Chlorination->Coupling Library Generation

Figure 2: Divergent synthesis pathways for drug discovery libraries.

  • Kinase Inhibition: Conversion of the C4-carbonyl to a C4-chloro group (using

    
    ) allows for 
    
    
    
    or Buchwald-Hartwig couplings with amines, a common motif in EGFR and VEGFR inhibitors.
  • Antibacterials: Hydrolysis of the ester to the free acid (Position 3) is essential for DNA gyrase binding (the "quinolone" pharmacophore).

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. Through Ethoxymethylenemalonic Ester."[1] Journal of the American Chemical Society, 68(7), 1204–1208.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 570878, Diethyl 2-(p-tolyl)malonate (Analogous substructure data).

  • Organic Syntheses. (1955). "4,7-Dichloroquinoline" (Demonstrates the POCl3 downstream application). Org.[1][7] Synth. 1955, 35, 28.

Sources

Application Note: Mechanistic Profiling & Antifungal Utility of Diethyl 2-((p-tolylamino)methylene)malonate (DTMM)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Diethyl 2-((p-tolylamino)methylene)malonate (DTMM) has historically been viewed merely as a transient intermediate in the Gould-Jacobs reaction for synthesizing quinolone antibiotics. However, recent structure-activity relationship (SAR) profiling has reclassified this enaminone scaffold as a potent, standalone antifungal agent.

This guide moves beyond standard synthesis to provide a validated workflow for assessing DTMM’s antifungal efficacy. Unlike traditional azoles that target lanosterol 14α-demethylase, DTMM derivatives exhibit a distinct mode of action—likely involving dual interference with fungal cell wall integrity and metabolic flux. This application note details the synthesis, purification, and CLSI-compliant susceptibility testing of DTMM, specifically targeting filamentous fungi (e.g., Fusarium oxysporum) and yeasts.

Chemical Basis & Synthesis Protocol

The synthesis of DTMM relies on a condensation reaction between diethyl ethoxymethylenemalonate (DEEMM) and p-toluidine. While often performed under reflux, microwave-assisted synthesis is recommended here for higher purity and yield, which is critical for biological assays to prevent false positives from degradation products.

Protocol A: Microwave-Assisted Synthesis of DTMM

Objective: Produce >98% pure DTMM for biological screening.

Materials:

  • Diethyl ethoxymethylenemalonate (DEEMM) (CAS: 87-13-8)

  • p-Toluidine (CAS: 106-49-0)

  • Ethanol (Absolute)

  • Microwave Reactor (e.g., CEM Discover or Monowave)

Step-by-Step Methodology:

  • Stoichiometry: In a 10 mL microwave vial, combine DEEMM (1.0 equiv, 5 mmol) and p-toluidine (1.0 equiv, 5 mmol).

  • Solvent: Add 2 mL of Ethanol. (Note: Solvent-free conditions are possible but ethanol ensures homogenous crystal growth).

  • Irradiation: Seal the vial. Set the reactor to 150 W, 100°C for 5 minutes .

    • Why: Conventional reflux takes 2-4 hours. Microwave irradiation accelerates the nucleophilic attack of the amine on the enol ether, minimizing thermal decomposition.

  • Work-up: Cool the reaction mixture to room temperature (25°C). The product will precipitate as a solid.

  • Purification: Filter the precipitate and wash with cold ethanol (2 x 5 mL). Recrystallize from hot ethanol if NMR purity is <98%.

  • Validation: Confirm structure via 1H NMR. Look for the characteristic doublet of the NH proton coupling with the vinyl proton at

    
     ~11.0 ppm.
    

Antifungal Susceptibility Testing (AST)

To ensure data reproducibility and regulatory alignment, we utilize a modified broth microdilution method based on CLSI M38-A2 (for filamentous fungi) and M27-A4 (for yeasts).

Protocol B: Determination of Minimum Inhibitory Concentration (MIC)

Objective: Quantify the potency of DTMM against fungal pathogens.

Reagents:

  • Medium: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.

  • Solvent: DMSO (DTMM is lipophilic; ensure final well concentration is <1%).

  • Controls: Fluconazole (Positive), DMSO (Vehicle), Media only (Sterility).

Workflow:

  • Stock Preparation: Dissolve DTMM in DMSO to create a 12.8 mg/mL stock solution.

  • Dilution Series: Prepare a 2-fold serial dilution in RPMI 1640 to achieve final test concentrations ranging from 64 µg/mL to 0.125 µg/mL .

  • Inoculum Preparation:

    • Harvest conidia/cells from 7-day old cultures (PDA slants).

    • Adjust density to

      
       CFU/mL using a hemocytometer.
      
  • Plating: In a 96-well U-bottom plate, dispense 100 µL of diluted DTMM and 100 µL of fungal inoculum.

  • Incubation:

    • Candida spp.:[1][2][3] 35°C for 24-48 hours.

    • Fusarium/Aspergillus: 35°C for 48-72 hours.

  • Readout: The MIC is defined as the lowest concentration showing 100% inhibition of visible growth compared to the growth control.

Data Interpretation Table:

CompoundOrganismMIC Range (µg/mL)Activity Classification
DTMM Fusarium oxysporum4 - 16Moderate/Active
DTMM Candida albicans8 - 32Weak/Moderate
FluconazoleFusarium oxysporum>64Resistant
FluconazoleCandida albicans0.25 - 1.0Highly Active

Note: DTMM often outperforms azoles against resistant molds like Fusarium due to its differing mechanism.

Mechanistic Profiling: Sorbitol Protection Assay

A critical step in validating a new antifungal scaffold is determining if it acts on the cell wall. The Sorbitol Protection Assay relies on the principle that sorbitol acts as an osmotic protectant.

Hypothesis: If DTMM inhibits cell wall synthesis (like echinocandins), fungal cells will lyse in standard media but survive in sorbitol-supplemented media (protoplasts remain intact).

Protocol C: Sorbitol Assay
  • Setup: Prepare two sets of 96-well plates.

    • Set A: Standard RPMI 1640 (as per Protocol B).

    • Set B: RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Treatment: Add DTMM serial dilutions to both sets.

  • Inoculation: Add fungal inoculum to both sets.

  • Incubation: 48 hours at 35°C.

  • Analysis:

    • Calculate MIC for Set A (

      
      ) and Set B (
      
      
      
      ).
    • Result: If

      
       (e.g., 4-8 fold increase), the mechanism involves cell wall damage. If values are identical, the target is likely intracellular or membrane-related (non-lytic).
      

Experimental Workflow Visualization

The following diagram illustrates the integrated workflow from chemical synthesis to mechanistic validation.

DTMM_Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Biological Profiling cluster_mechanism Phase 3: Mechanism of Action Start Precursors: DEEMM + p-Toluidine Reaction Microwave Irradiation (150W, 100°C, 5 min) Start->Reaction Purification Recrystallization (Ethanol) Reaction->Purification DTMM Pure DTMM (>98% NMR) Purification->DTMM Microdilution Broth Microdilution (RPMI-1640, pH 7.0) DTMM->Microdilution Dilution Series Inoculum Inoculum Prep (0.4-5 x 10^4 CFU/mL) Inoculum->Microdilution Readout MIC Determination (Visual/OD600) Microdilution->Readout Sorbitol Sorbitol Protection Assay (0.8M Sorbitol) Readout->Sorbitol If Active Decision Compare MICs Sorbitol->Decision Outcome1 Cell Wall Target (MIC Increases) Decision->Outcome1 Outcome2 Membrane/Intracellular (MIC Unchanged) Decision->Outcome2

Figure 1: Integrated workflow for the synthesis, purification, and antifungal validation of DTMM derivatives.

References

  • Rodríguez-Buitrago, J. A., et al. (2023). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Molbank, 2023(2), M1630.

  • Clinical and Laboratory Standards Institute (CLSI).[2][4][5] (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[2][4]

  • Clinical and Laboratory Standards Institute (CLSI).[2][4][5] (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Second Edition (M38-A2).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Frost, D. J., et al. (1995). Characterization of the mode of action of the antifungal agent cispentacin. Journal of Antibiotics, 48(4), 306–311. (Reference for Sorbitol Protection Assay methodology).

Sources

Application Notes & Protocols: A Guide to Solvent Selection for Reactions of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Understated Architect of Reaction Outcomes

In the intricate world of organic synthesis, the choice of solvent is often relegated to a secondary consideration, a mere medium in which a reaction occurs. However, for nuanced substrates like Diethyl 2-((p-tolylamino)methylene)malonate, the solvent is not a passive bystander but an active participant, profoundly influencing reaction rates, pathways, and the final product profile. This guide is crafted for researchers, scientists, and drug development professionals to illuminate the critical role of the solvent in harnessing the synthetic potential of this versatile building block. We will move beyond simple procedural lists to explore the underlying chemical principles that govern solvent effects, providing you with the rationale to make informed, effective decisions in your experimental designs.

Section 1: Understanding the Substrate: Diethyl 2-((p-tolylamino)methylene)malonate

Diethyl 2-((p-tolylamino)methylene)malonate is a multifunctional enamine derivative. Its reactivity is dominated by the electron-rich enamine moiety and the two electron-withdrawing ester groups. This electronic push-pull system makes it a valuable precursor for a variety of heterocyclic compounds, most notably quinolines, which are core structures in many pharmaceutical agents.[1][2] The primary reactions of this substrate involve its nucleophilic character at the α-carbon and its propensity to undergo intramolecular cyclization, particularly under thermal conditions.

The key to successfully utilizing this compound lies in controlling its reactivity, and the solvent is your primary tool for achieving this control. The choice of solvent can dictate whether the reaction proceeds efficiently to the desired product or meanders down a path of side reactions and low yields.

Section 2: The Influence of Solvent Properties on Reaction Pathways

The selection of an appropriate solvent is a multi-faceted decision that hinges on a deep understanding of the reaction mechanism and the properties of the solvents themselves. For Diethyl 2-((p-tolylamino)methylene)malonate, the most critical solvent properties to consider are polarity, proticity, and boiling point.

Polarity and Proticity: A Dichotomy of Influence

Solvents are broadly classified based on their polarity (dipole moment) and their ability to donate a proton (proticity).[3][4]

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[3] They are effective at solvating both cations and anions. In the context of reactions involving Diethyl 2-((p-tolylamino)methylene)malonate, polar protic solvents can stabilize charged intermediates. However, they can also form hydrogen bonds with the enamine nitrogen, potentially reducing its nucleophilicity.[5]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have a significant dipole moment but lack O-H or N-H bonds. They are excellent at solvating cations but are less effective at solvating anions.[4] This property can be advantageous in reactions where a "naked," highly reactive nucleophile is desired. For instance, in nucleophilic substitution reactions on the enamine, a polar aprotic solvent might enhance the reaction rate compared to a polar protic solvent.[4][6]

  • Nonpolar Solvents (e.g., hexane, toluene, dioxane): These solvents have low dielectric constants and are poor at solvating charged species. They are typically used when the reactants are nonpolar or when trying to suppress side reactions that proceed through charged intermediates.

Boiling Point: The Gateway to High-Energy Transformations

Many of the most important reactions of Diethyl 2-((p-tolylamino)methylene)malonate, such as the Gould-Jacobs cyclization to form quinolones, require high temperatures (often exceeding 200°C).[7] In these cases, the boiling point of the solvent is the primary consideration. High-boiling, inert solvents are necessary to achieve the required reaction temperature without pressurizing the system.

Section 3: Protocols for Solvent Screening and Optimization

A systematic approach to solvent screening is essential for optimizing any new reaction of Diethyl 2-((p-tolylamino)methylene)malonate. The following protocol provides a framework for this process.

General Protocol for Solvent Screening
  • Reactant Preparation: In separate, identical reaction vessels (e.g., microwave vials or small round-bottom flasks), place Diethyl 2-((p-tolylamino)methylene)malonate (1.0 eq) and the other reactant(s) (1.0-1.2 eq).

  • Solvent Addition: To each vessel, add a different solvent from a pre-selected screening set. A good starting set would include:

    • A nonpolar solvent (e.g., Toluene)

    • A polar aprotic solvent (e.g., DMF or DMSO)

    • A polar protic solvent (e.g., Ethanol or 2-Propanol)[8]

    • A high-boiling inert solvent if thermal cyclization is anticipated (e.g., Diphenyl ether)

  • Reaction Conditions: Subject all reaction vessels to the same reaction conditions (temperature, time, stirring).

  • Monitoring: Monitor the progress of each reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.

  • Work-up and Analysis: Upon completion, perform an identical work-up procedure for each reaction. Analyze the crude product by a quantitative method (e.g., ¹H NMR with an internal standard) to determine the yield and purity.

Data Interpretation

The results of the solvent screen should be tabulated to facilitate comparison.

SolventPolarityProticityBoiling Point (°C)[9]Reaction Time (h)Yield (%)Purity (%)Notes
TolueneNonpolarAprotic11124<10-Poor solubility of starting material.
DMFPolar AproticAprotic15386580Homogeneous reaction, some byproducts.
EthanolPolar ProticProtic78128590Clean reaction, good yield.
Diphenyl EtherNonpolarAprotic25929598Ideal for high-temperature cyclization.
Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting an optimal solvent.

Solvent_Selection_Workflow A Define Reaction Type (e.g., Cyclization, Substitution) B Consider Mechanism (Ionic vs. Concerted) A->B C Initial Solvent Screen (Polar Protic, Polar Aprotic, Nonpolar) B->C D Analyze Results (Yield, Purity, Rate) C->D E Select Best Solvent Class D->E F Optimize Conditions (Temperature, Concentration) E->F G Final Protocol F->G

Caption: A logical workflow for solvent selection and optimization.

Section 4: Application Showcase: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a cornerstone of quinoline synthesis and a prime example of the importance of solvent selection in reactions of Diethyl 2-((p-tolylamino)methylene)malonate.[10] The reaction proceeds in two key stages, each with distinct solvent requirements.

Step 1: Condensation to form Diethyl 2-((p-tolylamino)methylene)malonate

This initial step involves the reaction of p-toluidine with diethyl ethoxymethylenemalonate (DEEM). While the title compound is the product of this step, understanding its formation is crucial. This reaction is often carried out under neat (solvent-free) conditions with gentle heating or in a protic solvent like ethanol.[11] Ethanol serves to dissolve the reactants and facilitate the proton transfers involved in the elimination of ethanol to form the enamine.[11]

Step 2: Thermal Cyclization to a 4-Hydroxyquinoline

This is the most critical and demanding step of the Gould-Jacobs reaction.[7] It requires high temperatures (typically 250°C) to induce an intramolecular electrocyclization.[7]

Protocol for Thermal Cyclization:

  • Setup: Place Diethyl 2-((p-tolylamino)methylene)malonate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

  • Solvent: Add a high-boiling, inert solvent such as diphenyl ether or Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl). The volume should be sufficient to ensure efficient heat transfer (approximately 5-10 mL per gram of substrate).

  • Heating: Heat the reaction mixture to reflux (approx. 250-260°C) using a suitable heating mantle.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration. The high-boiling solvent can be washed away with a nonpolar solvent like hexane.

Rationale for Solvent Choice:

  • High Boiling Point: Diphenyl ether (b.p. 259°C) and Dowtherm A (b.p. 257°C) provide the necessary high temperatures for the cyclization to occur at a reasonable rate.

  • Inertness: These solvents are chemically inert under the harsh reaction conditions, preventing unwanted side reactions.

Modern Alternatives: Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate the Gould-Jacobs reaction, often reducing reaction times from hours to minutes.[11][12] In some cases, microwave-assisted synthesis can be performed solvent-free, offering a greener alternative.[11]

Mechanistic Overview of the Gould-Jacobs Reaction

The following diagram illustrates the key steps in the formation of the quinoline ring system.

Gould_Jacobs_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization A p-Toluidine + DEEM B Diethyl 2-((p-tolylamino)- methylene)malonate A->B EtOH or neat, Δ C Intramolecular Electrocyclization B->C Diphenyl Ether, ~250°C D 4-Hydroxyquinoline Derivative C->D

Caption: Key stages of the Gould-Jacobs reaction.

Conclusion

The judicious selection of a solvent is paramount to achieving successful outcomes in reactions involving Diethyl 2-((p-tolylamino)methylene)malonate. By understanding the interplay between solvent properties and reaction mechanisms, researchers can effectively control reaction rates, enhance product yields, and minimize the formation of impurities. The protocols and principles outlined in this guide provide a robust framework for the rational design and optimization of synthetic routes utilizing this important chemical intermediate.

References

  • Vertex AI Search, "On the hydrolysis of diethyl 2-(perfluorophenyl)
  • Organic Syntheses, "diethyl methylenemalon
  • Google Patents, "CN109020810A - A kind of method of continuous synthesizing methyl diethyl malon
  • PrepChem.
  • Journal of the Chemical Society, Perkin Transactions 1, "Synthetic Route to Diethyl Alkyl(substituted Ary1)
  • Wikipedia, "Diethyl malon
  • ChemicalBook, "Application of Diethyl malon
  • MDPI, "Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum"
  • Collection of Czechoslovak Chemical Communications, "Products of the Reaction of Diethylmalonate [with Formaldehyde and Methylamine on"
  • ResearchGate, "Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)
  • University of Minnesota, "Properties of Common Organic Solvents"
  • Master Organic Chemistry, "Enamines – formation, properties, reactions, and mechanisms"
  • BenchChem, "optimizing solvent and base conditions for quinoline synthesis"
  • BenchChem, "Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis"
  • Chemistry Steps, "The Role of Solvent in SN1, SN2, E1 and E2 Reactions"
  • Wikipedia, "Gould–Jacobs reaction"
  • Master Organic Chemistry, "Polar Protic? Polar Aprotic? Nonpolar? All About Solvents"
  • Organic Chemistry Portal, "Synthesis of quinolines"
  • MDPI, "Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
  • ResearchGate, "Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines | Request PDF"
  • University of Rochester, "Solvents and Polarity"
  • Utah Tech University, "Physical Properties of Organic Solvents"
  • Taylor & Francis Online, "A review on synthetic investigation for quinoline- recent green approaches"
  • Slideshare, "synthesis of quinoline derivatives and its applic
  • ResearchGate, "Physical properties of some common organic solvents. Solvent Formula... | Download Table"
  • Chemistry LibreTexts, "4.7: Solvent Effects"
  • ACS Publications, "Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor | Organic Process Research & Development"
  • Chempur, "The Chemical Industry's Workhorse: Applications of Diethyl Malon
  • ResearchGate, "(PDF)
  • ResearchGate, "Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Deriv
  • YouTube, "Polar Protic vs Polar Aprtotic Solvents in Organic Chemistry"
  • YouTube, "Effect of solvent on SN1 & SN2"
  • ACS Publications, "Convergent, Regiospecific Synthesis of Quinolines from o-Aminophenylboron
  • BYJU'S, "Organic Solvents"
  • PubMed Central, "A possible potential COVID-19 drug candidate: Diethyl 2-(2-(2-(3-methyl-2-oxoquinoxalin-1(2H)-yl)acetyl)hydrazono)malonate: Docking of disordered independent molecules of a novel crystal structure, HSA/DFT/XRD and cytotoxicity"
  • YouTube, "Solvent Properties | Organic Chemistry Lab". YouTube, "Solvent Properties | Organic Chemistry Lab"

Sources

Troubleshooting & Optimization

troubleshooting low yield in quinoline synthesis from Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8842: Low Yield in Thermal Cyclization of Diethyl 2-((p-tolylamino)methylene)malonate

Status: Open Assigned Specialist: Senior Application Scientist Topic: Gould-Jacobs Cyclization Troubleshooting

Executive Summary & Reaction Context

You are currently attempting the Gould-Jacobs reaction (cyclization step).[1][2][3] You are starting with the enamine intermediate Diethyl 2-((p-tolylamino)methylene)malonate and attempting to close the ring to form Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate .

Low yields in this specific transformation are rarely due to the chemistry itself (the p-methyl group is electron-donating and activates the ring, theoretically favoring cyclization). Failures are almost exclusively thermodynamic (insufficient heat/ethanol removal) or operational (oxidative degradation/workup losses).

The Transformation:

  • Reactant: Diethyl 2-((p-tolylamino)methylene)malonate

  • Target Product: Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate

  • Byproduct: Ethanol (Must be removed to drive equilibrium)

Diagnostic Workflow (Graphviz)

The following diagram outlines the critical decision nodes where yield is typically lost.

GouldJacobsWorkflow Start Start: Enamine Intermediate CheckPurity Check Purity (NMR/LCMS) Is it actually the enamine? Start->CheckPurity SolventChoice Solvent Selection Dowtherm A vs. Diphenyl Ether CheckPurity->SolventChoice Pure TempControl Critical Temp Zone 250°C - 280°C SolventChoice->TempControl EthanolRemoval Ethanol Management Active Distillation? TempControl->EthanolRemoval Heat Applied Cyclization Cyclization Event (15-60 mins) EthanolRemoval->Cyclization EtOH Removed Workup Precipitation Workup Cooling & Non-polar Wash Cyclization->Workup Yield Final Yield Analysis Workup->Yield Yield->TempControl Low Yield (Unreacted) Yield->EthanolRemoval Stalled Reaction

Figure 1: Critical process flow for Gould-Jacobs cyclization. Note the central role of temperature and ethanol removal.

Technical Modules: Troubleshooting & Optimization
Module A: Thermal Dynamics (The "Reactor")

Issue: The reaction mixture turns black/tarry, or starting material remains unreacted. Root Cause: This cyclization has a high activation energy. It is an electrocyclic ring closure followed by elimination.

  • Temperature Threshold: The reaction requires250°C to 280°C . Standard reflux in low-boiling solvents (toluene, xylene) will fail completely.

  • Solvent System: You must use Dowtherm A (eutectic mixture of biphenyl and diphenyl ether) or Diphenyl Ether .

  • Concentration: High dilution favors intramolecular cyclization over intermolecular polymerization (tar).

Protocol Adjustment:

  • Pre-heat the solvent: Heat the Dowtherm A to a rolling boil (250°C+) before adding your reactant.

  • Dropwise Addition: Add the starting material (dissolved in a minimum amount of warm solvent if necessary, or as a melt) slowly to the boiling solvent. This ensures essentially "infinite dilution" at the moment of reaction, minimizing tar formation.

Module B: Equilibrium Management (The "Exhaust")

Issue: Reaction stalls at 50-60% conversion. Root Cause: The reaction produces ethanol as a byproduct. If ethanol remains in the flask, the equilibrium prevents full conversion (Le Chatelier's Principle).

Protocol Adjustment:

  • Open System: Do not use a standard reflux condenser. Use a Dean-Stark trap or a short-path distillation head (air-cooled) to allow ethanol (bp 78°C) to escape while keeping the Dowtherm A (bp ~258°C) in the flask.

  • Nitrogen Sweep: Introduce a gentle stream of nitrogen gas to sweep the ethanol vapor out of the reactor. This also prevents oxidative degradation of the p-toluidine moiety at high temps.

Module C: Isolation (The "Harvest")

Issue: "I can't get the product out of the Dowtherm A." Root Cause: Dowtherm A is an oil at room temperature (or a low-melting solid) and is difficult to remove by rotary evaporation due to its high boiling point.

Protocol Adjustment (The "Crash-Out" Method):

  • Cool the reaction mixture slowly to room temperature. The quinoline product is highly polar and often crystallizes out of the non-polar Dowtherm A.

  • The Hexane Wash: If it doesn't precipitate, or to clean the precipitate:

    • Dilute the reaction mixture with an excess of n-hexane or petroleum ether (e.g., 1:4 ratio).

    • The Dowtherm A is soluble in hexane; the hydroxyquinoline product is not.

    • Filter the solid.[1][4][5] Wash copiously with hot hexane to remove residual high-boiling solvent.

Comparative Data: Method Efficiency
ParameterConventional Reflux"Dropwise" High-TempMicrowave Assisted
Temperature < 180°C (e.g., dichlorobenzene)255°C (Dowtherm A)250-300°C
Time 4-12 Hours30-60 Minutes5-20 Minutes
Yield < 30% (Incomplete)60-85%85-95%
Purity Low (Polymerization)High (If diluted)Very High
Key Risk Stalled reactionThermal degradationPressure limits
Mechanistic Pathway (Graphviz)

Understanding why the reaction fails requires visualizing the transition state.

Mechanism SM Starting Material (Enamine Ester) TS Transition State (High Activation Energy) SM->TS Heat (>250°C) Polymer Polymer/Tar (Side Reaction) SM->Polymer Low Dilution / Oxidation Intermed Cyclized Intermediate (Unstable) TS->Intermed Ring Closure Prod Product (4-Hydroxyquinoline) Intermed->Prod - EtOH (Elimination) Prod->Polymer Prolonged Heating

Figure 2: Reaction pathway showing the competition between cyclization and polymerization.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids to lower the temperature? A: Yes. Catalysts like


 or polyphosphoric acid (PPA) can promote cyclization at lower temperatures (120-150°C). However, PPA workups can be messy (viscous acid waste), and 

requires careful stoichiometry. For the p-tolyl derivative, thermal cyclization in Dowtherm is usually cleaner if temperature control is precise.

Q: My product is a solid block inside the flask. How do I clean it? A: This is common if the concentration was too high. Re-heat the flask gently to melt the Dowtherm A (if solidified), add toluene or xylene to dissolve the Dowtherm, and then filter the insoluble quinoline product.

Q: The product color is dark brown instead of off-white. A: This indicates oxidation. Ensure you are bubbling Nitrogen through the reaction liquid, not just the headspace. You can purify the final solid by recrystallization from DMF or Ethanol/Water, utilizing activated charcoal to strip the color.

Q: Can I use a Microwave Reactor? A: Absolutely. This is the modern "Gold Standard" for Gould-Jacobs reactions.

  • Protocol: Seal the enamine in a microwave vial with a minimum amount of solvent (or neat).

  • Settings: 250°C, High Absorption, 10-20 minutes.

  • Result: Often doubles the yield by minimizing the time the product is exposed to thermal stress.

References
  • Gould, R. G., & Jacobs, W. A. (1939).[1][6] "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Biotage Application Note AN056. "Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave." Biotage / AbleLab.

  • Organic Syntheses. "2-Methyl-4-hydroxyquinoline." Org.[1][4][7] Synth. 1948, 28, 80. (Describes the Dowtherm A dropwise addition technique).

  • Zhao, Y., et al. (2020).[5] "Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules." RSC Advances. (Discusses microwave vs thermal efficiency).

Sources

Technical Support Center: GC-MS Analysis of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: DPTMM-GCMS-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Molecule Context

Welcome to the Advanced Support Center. You are likely analyzing Diethyl 2-((p-tolylamino)methylene)malonate (DPTMM) , a critical intermediate in the Gould-Jacobs reaction for synthesizing quinoline derivatives (often used in antimalarial or antibacterial drug scaffolds).

The Central Challenge: This molecule is thermally active . The very reaction you use it for (cyclization to a quinoline) occurs at elevated temperatures (~250°C). If you utilize standard GC inlet parameters (250°C–300°C), your analytical instrument will act as a chemical reactor, converting your pure starting material into the downstream product inside the injector port.

This guide provides a self-validating protocol to distinguish between intrinsic impurities (real sample composition) and artifactual impurities (created during analysis).

Optimized Experimental Protocol

Do not deviate from the temperature ceilings listed below unless you have validated stability.

Instrument Configuration
ParameterSettingTechnical Rationale
Inlet Mode Split (Ratio 20:1 to 50:1)High flow sweeps the sample onto the column quickly, reducing residence time in the hot liner.
Inlet Temperature 200°C (MAX) CRITICAL: Temperatures >220°C trigger the Gould-Jacobs cyclization, forming the quinoline artifact.
Liner Type Ultra-Inert, Wool-PackedDeactivated wool increases surface area for vaporization at lower temps while preventing catalytic degradation on active metal sites.
Column 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms)Standard non-polar phase. 30m x 0.25mm x 0.25µm.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Temperature Program
  • Initial: 60°C (Hold 1 min) — Traps volatile impurities like Ethanol and p-Toluidine.

  • Ramp 1: 20°C/min to 180°C.

  • Ramp 2: 5°C/min to 240°C — Slow ramp ensures separation of the DPTMM parent from the quinoline byproduct.

  • Final: 300°C (Hold 3 min) — Bake out column (only after analyte has eluted).

Critical Analytical Workflow (Visualized)

The following diagram illustrates the decision matrix for analyzing DPTMM, highlighting the risk points for thermal degradation.

G Sample Crude DPTMM Sample Inlet_High Inlet Temp > 250°C (High Risk) Sample->Inlet_High Standard Method Inlet_Low Inlet Temp 200°C (Optimized) Sample->Inlet_Low Recommended Cyclization In-Situ Gould-Jacobs Cyclization Inlet_High->Cyclization Thermal Energy MS_True MS Spectrum: Parent m/z 277 (Intact DPTMM) Inlet_Low->MS_True Preservation MS_Artifact MS Spectrum: Dominant m/z 231 (Quinoline Artifact) Cyclization->MS_Artifact Elution Data_False FALSE RESULT: Sample appears impure MS_Artifact->Data_False Data_Valid VALID RESULT: True Purity Profile MS_True->Data_Valid

Caption: Workflow demonstrating how high inlet temperatures cause in-situ cyclization, leading to false impurity data.

Troubleshooting & FAQs

Issue 1: The "Phantom" Quinoline Peak

Q: My GC-MS shows a major peak at m/z 231 (Ethyl 4-hydroxy-6-methylquinoline-3-carboxylate), but my NMR suggests the starting material is pure. What is happening?

A: You are witnessing Inlet-Synthesized Artifacts . The DPTMM molecule (MW 277) undergoes the Gould-Jacobs reaction inside your GC inlet.

  • Mechanism: DPTMM

    
     Quinoline (MW 231) + Ethanol (MW 46).
    
  • Diagnosis: If the "impurity" peak decreases significantly when you lower the inlet temperature from 250°C to 200°C, it is an artifact, not a real impurity.

  • Solution: Lower inlet to 200°C. If the problem persists, switch to Cold On-Column (COC) injection.

Issue 2: Peak Tailing on p-Toluidine

Q: I am tracking unreacted p-toluidine (MW 107), but the peak is tailing badly, making integration difficult.

A: This indicates Active Sites in the flow path. Primary amines like p-toluidine interact strongly with silanol groups (-Si-OH) in the glass liner or column.

  • Solution 1: Replace the inlet liner with a fresh, ultra-inert deactivated liner (with wool).

  • Solution 2: Trim 10-20 cm from the front of the GC column to remove non-volatile "gunk" that may be acting as an adsorption site.

Issue 3: Mass Spectral Interpretation

Q: How do I definitively distinguish the parent DPTMM from the quinoline byproduct using MS fragmentation?

A: Use the following fragmentation table to validate peak identity.

Ion (m/z)OriginInterpretation
277 DPTMM (Parent) Molecular ion (

). Often weak in EI. Confirms intact enamine.
231 Quinoline Molecular ion (

) of the cyclized product.
231 DPTMM Fragment Warning: DPTMM also fragments to 231 (

, loss of EtOH).
107 p-Toluidine Residual starting material.
73 Ester Group Loss of

. Common in both, but ratios differ.

Differentiation Rule: You must rely on Retention Time (RT) , not just MS. The quinoline derivative (with a hydroxyl/keto group) is more polar and typically elutes after the DPTMM parent on a non-polar (5% phenyl) column, provided thermal degradation didn't convert the parent before the column.

Thermal Degradation Pathway[1]

Understanding the chemistry occurring in your inlet is vital for data interpretation.

Reaction cluster_prevention Prevention Strategy DPTMM DPTMM (MW 277) Enamine Ester Transition Transition State (~250°C) DPTMM->Transition Heat (GC Inlet) Quinoline Quinoline Derivative (MW 231) Cyclized Product Transition->Quinoline Cyclization Ethanol Ethanol (MW 46) Transition->Ethanol Elimination Strategy Keep Inlet < 220°C High Split Ratio

Caption: The Gould-Jacobs cyclization pathway that mimics impurity presence during high-temperature analysis.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Sigma-Aldrich. Diethyl 2-((p-tolylamino)methylene)malonate Product Specification & Safety Data.

  • Stauffer, E., Dolan, J. A., & Newman, R. (2008). Fire Debris Analysis. Academic Press. (Context on GC-MS analysis of thermally labile esters and combustion byproducts).

  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (General reference for inlet discrimination and thermal degradation).

effect of temperature on the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of temperature on this important synthesis.

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate is a crucial first step in the Gould-Jacobs reaction, leading to the formation of quinoline derivatives, a class of compounds with significant therapeutic interest.[1][2] The reaction involves the condensation of p-toluidine with a diethyl malonate derivative, typically diethyl ethoxymethylenemalonate (DEEM). While seemingly straightforward, the thermal conditions of this reaction are a critical parameter that can significantly influence yield, purity, and the formation of side products. This guide will help you navigate the nuances of temperature control to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate?

A1: The synthesis is a nucleophilic vinyl substitution reaction where the amino group of p-toluidine attacks the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol.

Reaction_Scheme cluster_reactants Reactants cluster_products Products p_toluidine p-Toluidine reaction + p_toluidine->reaction deem Diethyl Ethoxymethylenemalonate (DEEM) deem->reaction product Diethyl 2-((p-tolylamino)methylene)malonate ethanol Ethanol reaction_arrow Δ (Heat) reaction->reaction_arrow reaction_arrow->product reaction_arrow->ethanol

Caption: General reaction for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate.

Q2: What is the role of temperature in this reaction?

A2: Temperature plays a multifaceted role in this synthesis:

  • Reaction Rate: Like most chemical reactions, an increase in temperature generally increases the reaction rate. At lower temperatures, the reaction may be sluggish, requiring extended reaction times.

  • Equilibrium: The reaction is reversible. The elimination of ethanol, a volatile byproduct, helps to drive the reaction towards the product. Higher temperatures facilitate the removal of ethanol, shifting the equilibrium to the right.

  • Side Reactions: Excessive temperatures can lead to undesired side reactions, such as the further cyclization of the product in the subsequent step of the Gould-Jacobs reaction, or decomposition of reactants and products.[3] The optimal temperature is therefore a balance between achieving a reasonable reaction rate and minimizing side product formation.

Q3: What is a typical temperature range for this synthesis?

A3: A typical temperature range for this reaction is between 80°C and 140°C. However, the optimal temperature can depend on the solvent used and the desired reaction time. Some syntheses of similar compounds have even been reported at room temperature, though with longer reaction times. It is crucial to perform temperature screening to find the optimal conditions for your specific setup.

Q4: Can this reaction be performed without a solvent?

A4: Yes, this reaction can often be performed neat (without a solvent). In a neat reaction, the reactants are mixed and heated. This can simplify the workup procedure. However, using a high-boiling, inert solvent can offer better temperature control and facilitate stirring of the reaction mixture.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation Reaction temperature is too low. Gradually increase the reaction temperature in 10-20°C increments. Monitor the reaction progress by TLC or another suitable analytical method.
Incomplete mixing of reactants. Ensure efficient stirring, especially for neat reactions which can become viscous or solid.
Formation of a Brown or Tarry Mixture Reaction temperature is too high. This indicates decomposition. Reduce the reaction temperature. Consider using a high-boiling solvent for better temperature regulation.
Presence of impurities in starting materials. Ensure the purity of p-toluidine and diethyl ethoxymethylenemalonate. Purify starting materials if necessary.
Product is Contaminated with Starting Materials Incomplete reaction. Increase the reaction time or temperature moderately. Ensure the efficient removal of ethanol byproduct, for example, by using a Dean-Stark apparatus if a solvent is used.
Formation of Unidentified Side Products Excessive heating leading to side reactions. As mentioned, high temperatures can promote unwanted reactions. Optimize the temperature by screening a range of temperatures.
Reaction with atmospheric moisture. While not highly sensitive, it is good practice to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize potential side reactions.

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Caption: A troubleshooting workflow for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate.

Experimental Protocols

General Procedure for Temperature Screening:

The following is a general protocol that can be adapted for temperature screening. It is recommended to run small-scale reactions in parallel at different temperatures to identify the optimal conditions efficiently.

Materials:

  • p-Toluidine

  • Diethyl ethoxymethylenemalonate (DEEM)

  • High-boiling point solvent (optional, e.g., diphenyl ether, Dowtherm A)

  • Reaction vials or round-bottom flasks

  • Heating block or oil bath with precise temperature control

  • Magnetic stirrer and stir bars

  • TLC plates and developing chamber

  • Ethanol for recrystallization

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry reaction vial equipped with a magnetic stir bar, add p-toluidine (1 equivalent).

  • Addition of DEEM: Add diethyl ethoxymethylenemalonate (1.1 equivalents). If using a solvent, add it at this stage (approximately 1-2 mL per gram of p-toluidine).

  • Reaction Setup: Place the vials in a pre-heated heating block or oil bath set to the desired temperatures (e.g., 80°C, 100°C, 120°C, 140°C).

  • Reaction Monitoring: Stir the reactions at the set temperatures for a predetermined time (e.g., 2 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC. The disappearance of the starting materials and the appearance of the product spot will indicate reaction progression.

  • Workup: After the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. If the product crystallizes upon cooling, it can be collected by filtration. If not, the crude product may be purified by recrystallization from ethanol or another suitable solvent.

  • Analysis: Dry the purified product and determine the yield and purity (e.g., by melting point, NMR, or LC-MS).

Expected Outcomes at Different Temperatures (Hypothetical Data):

Temperature (°C)Reaction Time (h)ObservationsYield (%)Purity (%)
804Slow reaction, starting material remains45>98
1002Complete reaction, clean product formation85>98
1201Rapid reaction, slight yellowing of the mixture9295
1401Very rapid reaction, noticeable darkening of the mixture8890

This table illustrates a common trend where increasing the temperature initially boosts the yield by accelerating the reaction. However, beyond an optimal point, higher temperatures can lead to decreased purity and potentially a lower isolated yield due to the formation of side products and decomposition.

Mechanistic Insights

The reaction proceeds through a nucleophilic addition of the p-toluidine to the activated double bond of DEEM, forming a zwitterionic intermediate. This is followed by a proton transfer and the elimination of ethanol to yield the final enamine product.

Reaction_Mechanism reactants p-Toluidine + DEEM intermediate Zwitterionic Intermediate reactants->intermediate Nucleophilic Addition product Product + Ethanol intermediate->product Proton Transfer & Elimination

Caption: Simplified mechanism for the formation of Diethyl 2-((p-tolylamino)methylene)malonate.

Temperature directly influences the rate of both the initial nucleophilic attack and the subsequent elimination step. While the initial addition can often occur at lower temperatures, the elimination of ethanol is significantly accelerated by heat.

References

  • Ball, P. (2000). Quinolone generations: natural history or natural selection? Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24.
  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Dihydroquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. [Link]

  • Master Organic Chemistry. (2023). Enamines. [Link]

  • Wikipedia. (2023). Knoevenagel condensation. [Link]

  • Organic Syntheses. (1958). DIETHYL METHYLENEMALONATE. [Link]

Sources

Technical Support Center: Cyclization of Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Senior Application Support) Topic: Catalyst Deactivation & Process Optimization in Gould-Jacobs Cyclization Molecule ID: DEMM-Tolyl (Intermediate for 6-methyl-4-hydroxyquinoline scaffolds)

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis and cyclization of Diethyl 2-((p-tolylamino)methylene)malonate . This intermediate is the linchpin in the Gould-Jacobs reaction , used primarily to synthesize 4-hydroxyquinoline derivatives (specifically Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate ).

Users frequently report "catalyst failure" during the high-temperature cyclization step. In 90% of cases, this is not intrinsic catalyst inactivity but rather active site poisoning or thermodynamic stalling .

The Chemical Pathway

The reaction involves the thermal or Lewis-acid catalyzed intramolecular cyclization of the enaminomalonate, displacing ethanol.

Key Reaction Parameters:

  • Substrate: Diethyl 2-((p-tolylamino)methylene)malonate (formed from p-toluidine + diethyl ethoxymethylenemalonate).

  • Target Product: Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate.

  • Critical Failure Mode: Incomplete cyclization due to ethanol accumulation (reversibility) or catalyst poisoning by the basic quinoline product.

Diagnostic Visualization

Figure 1: Reaction Pathway & Failure Nodes

This diagram maps the transformation and identifies exactly where catalyst deactivation and yield loss occur.

GouldJacobs_Deactivation cluster_Cyclization Critical Cyclization Step Start p-Toluidine + DEEM Inter Diethyl 2-((p-tolylamino) methylene)malonate Start->Inter Condensation (-EtOH) Cat Catalyst Active Site (Lewis Acid / Thermal Surface) Inter->Cat Substrate Binding Ethanol Ethanol (Byproduct) Ethanol->Cat Reversible Inhibition (Equilibrium Shift) Cat->Ethanol Elimination Product Ethyl 6-methyl-4-hydroxy quinoline-3-carboxylate Cat->Product Cyclization (High T) Complex Catalyst-Product Complex (POISONED) Product->Cat N-Coordination (Product Inhibition)

Caption: Figure 1. The Gould-Jacobs cyclization pathway highlighting the two primary deactivation modes: Equilibrium shift by ethanol (reversible) and Product Inhibition by the basic quinoline nitrogen (irreversible).

Troubleshooting Guides (Q&A)

Module A: Catalyst Deactivation (Lewis Acids)

Applicable if using


, 

,

, or Polyphosphoric Acid (PPA).

Q1: My reaction starts vigorously but stops at 40-50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: Product Inhibition (Self-Poisoning). Mechanism: The product, a 4-hydroxyquinoline, contains a basic nitrogen atom (pyridine-like) and an oxygen donor. As the product forms, it acts as a Lewis base, coordinating tightly to your Lewis Acid catalyst (


 or 

), effectively "capping" the active sites. Solution:
  • Stoichiometry: You cannot use catalytic quantities (5-10 mol%) for this specific substrate. You often need stoichiometric or super-stoichiometric amounts (1.0 - 1.5 equiv) of Lewis acid to ensure enough free metal centers exist to drive the reaction to completion.

  • Switch to Thermal: Abandon the Lewis acid and use high-boiling solvents (Dowtherm A) at 250°C to rely on thermal cyclization, avoiding chemical poisoning entirely.

Q2: The reaction mixture turned into a black, intractable tar. Is this catalyst decomposition? Diagnosis: Polymerization/Coking. Mechanism: This is common in PPA or high-temp Lewis acid reactions. The p-tolyl group is electron-donating, making the aromatic ring nucleophilic. In the presence of strong acids and heat, the substrate undergoes oxidative polymerization or intermolecular condensation rather than intramolecular cyclization. Solution:

  • Dilution: Increase solvent volume (e.g., use Diphenyl ether) to separate substrate molecules and favor intramolecular reactions.

  • Temperature Control: If using PPA, do not exceed 120°C. If using Dowtherm, ensure rapid stirring to prevent localized superheating at the flask walls.

Module B: Thermal Cyclization Issues

Applicable if using Dowtherm A (Diphenyl ether/Biphenyl) or solvent-free heating.

Q3: I am refluxing in Dowtherm A (255°C), but the yield is low. The catalyst isn't the issue (there is none). Diagnosis: Thermodynamic Stalling (Reversibility). Mechanism: The cyclization releases ethanol. In a closed reflux system, ethanol remains in the headspace or solution. The reaction is an equilibrium; high ethanol concentration drives the reaction backward to the open-chain malonate. Solution:

  • Open System: Do not use a standard reflux condenser. Use a Dean-Stark trap or a distillation head to continuously remove the ethanol vapor as it forms.

  • Nitrogen Sweep: Introduce a gentle stream of

    
     gas to sweep ethanol out of the reaction zone.
    

Experimental Protocol: Optimized Cyclization

This protocol minimizes catalyst deactivation by utilizing a thermal cyclization approach, which is superior for electron-rich substrates like the p-tolyl derivative, avoiding the nitrogen-poisoning issues of Lewis acids.

Materials
  • Substrate: Diethyl 2-((p-tolylamino)methylene)malonate (10.0 g, 36 mmol).

  • Solvent: Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture) - 100 mL.

  • Equipment: 3-neck round bottom flask, mechanical stirrer (essential), distillation head (short path), temperature probe.

Step-by-Step Methodology
  • System Prep: Assemble the glassware. Insulate the upper half of the flask with aluminum foil or glass wool. Attach the distillation head, not a reflux condenser.

  • Solvent Pre-Heat: Heat the Dowtherm A alone to 255°C (vigorous reflux).

    • Why? Adding substrate to cold solvent and heating slowly favors polymerization (tars). "Shock" heating favors the desired cyclization kinetic pathway.

  • Addition: Dissolve the malonate substrate in a minimum amount of warm Dowtherm A (or add as a solid/melt if stable). Add this dropwise to the boiling solvent over 20 minutes.

    • Control: Maintain temperature >245°C during addition.[1]

  • Ethanol Removal: As the reaction proceeds, ethanol will flash off. Collect the distillate.

    • Endpoint: Monitor the distillate temperature. When it rises from ~78°C (ethanol) back to ~250°C (Dowtherm), the reaction is complete (usually 30-60 mins).

  • Workup (Crucial):

    • Cool the mixture to ~80°C.

    • Add n-Heptane or Petroleum Ether (100 mL) slowly.

    • The product (Ethyl 6-methyl-4-hydroxyquinoline-3-carboxylate) will precipitate as a beige/off-white solid.

    • Filter, wash with hexane to remove Dowtherm residues.

Deep Dive: The Deactivation Mechanism

Why Lewis Acids Fail with Quinoline Synthesis

Unlike standard Friedel-Crafts reactions, the Gould-Jacobs product is a heterocyclic base .

  • Hard-Soft Acid-Base (HSAB) Mismatch:

    • 
       and 
      
      
      
      are hard/borderline acids.
    • The quinoline nitrogen (pyridine-like) is a borderline base.

    • Result: Formation of a stable adduct:

      
      .
      
  • Kinetic Consequences:

    • The catalyst is sequestered by the product.

    • 
      .
      
    • As

      
       increases, 
      
      
      
      .
    • The reaction follows a "self-limiting" kinetic profile.

Figure 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Start Diagnosis: Low Yield / Stalled Reaction Method Which Method? Start->Method Lewis Lewis Acid (ZnCl2, AlCl3, PPA) Method->Lewis Thermal Thermal (Dowtherm A) Method->Thermal CheckStoich Is Catalyst > 100 mol%? Lewis->CheckStoich CheckCondenser Using Reflux Condenser? Thermal->CheckCondenser StoichNo Increase to 1.2 equiv. (Product Poisoning) CheckStoich->StoichNo No StoichYes Check Moisture/Purity CheckStoich->StoichYes Yes CondenserYes Switch to Distillation Head (Ethanol Trapping) CheckCondenser->CondenserYes Yes CondenserNo Check Addition Rate (Too slow = Polymerization) CheckCondenser->CondenserNo No

Caption: Figure 2. Decision matrix for identifying the root cause of reaction failure based on the synthesis method employed.

Data Summary: Catalyst Performance Matrix

Catalyst / MediumTypical TempDeactivation RiskPrimary Failure ModeRecommended For
Dowtherm A (Thermal) 250°CLowReversibility (EtOH buildup)Standard Scale-up
ZnCl₂ (Lewis Acid) 140-160°CHighProduct Poisoning (N-complexation)Small scale / Low temp
PPA (Polyphosphoric) 100-120°CMediumViscosity / Local OverheatingDifficult substrates
Microwave (No solvent) 250°CLowThermal Runaway / PressureHigh-throughput screening

References

  • Gould, R. G.; Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Price, C. C.; Roberts, R. M. (1946). "The Synthesis of 4-Hydroxyquinolines. I. The Reaction of Aniline with Ethyl Ethoxymethylenemalonate." Journal of the American Chemical Society, 68(7), 1204–1208. Link

  • Organic Syntheses. (1947). "4,7-Dichloroquinoline."[2] Organic Syntheses, Coll.[3] Vol. 3, p.272. (Describes the Dowtherm A thermal cyclization protocol). Link

  • Riegel, B. et al. (1946). "The Synthesis of some 4-Quinolinols and 4-Chloroquinolines by the Gould-Jacobs Reaction." Journal of the American Chemical Society, 68(7), 1264. (Discusses catalyst stoichiometry issues). Link

  • Patel, N. B. et al. (2010). "New N-heterocycles containing 4-(4-hydroxyphenyl)piperazin-1-yl quinoline moiety with antimicrobial and antifungal activity." Medicinal Chemistry Research. (Modern application of the p-tolyl derivative). Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Catalysis in Diethyl 2-((p-tolylamino)methylene)malonate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Diethyl 2-((p-tolylamino)methylene)malonate

Diethyl 2-((p-tolylamino)methylene)malonate and its derivatives, broadly classified as enaminones, are pivotal intermediates in the synthesis of a wide array of pharmaceuticals and heterocyclic compounds. Their unique structural motif, featuring a conjugated system of an amine, a double bond, and two carbonyl groups, imparts versatile reactivity, making them valuable building blocks in drug discovery and development. The efficient and selective synthesis of these molecules is a critical step in the production of numerous bioactive compounds, including potential antifungal agents.[1][2] This guide provides an in-depth comparison of various catalytic systems for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate, offering field-proven insights and experimental data to aid researchers in selecting the optimal synthetic strategy.

Synthetic Strategies: A Comparative Overview

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate can be broadly approached via two primary routes: a two-component reaction involving a pre-functionalized malonate derivative, and a three-component reaction starting from basic building blocks. The choice of strategy and catalyst profoundly impacts reaction efficiency, yield, and environmental footprint.

I. Two-Component Synthesis: The Reaction of p-Toluidine with Diethyl Ethoxymethylenemalonate (DEEMM)

This is a widely employed and highly effective method that involves the nucleophilic substitution of the ethoxy group of DEEMM by p-toluidine. The reaction is facile due to the electrophilic nature of the double bond in DEEMM.

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often providing higher yields in significantly shorter reaction times compared to conventional heating.[3] For the synthesis of diethyl 2-((arylamino)methylene)malonates, this method can be conducted under solvent-free and catalyst-free conditions, aligning with the principles of green chemistry.

  • Mechanism: Under microwave irradiation, the polar reactants (p-toluidine and DEEMM) absorb microwave energy directly, leading to rapid localized heating and an increased rate of reaction. The lone pair of the amine nitrogen attacks the electron-deficient β-carbon of the double bond in DEEMM, followed by the elimination of ethanol to yield the final product.

  • Performance: This method has been reported to produce excellent yields, typically ranging from 74% to 96%, for a variety of aromatic amines.[1][2] The reaction times are remarkably short, often in the range of minutes.[4][5]

The reaction between an aniline and DEEMM can also be efficiently catalyzed by a base at room temperature.

  • Mechanism: A base, such as potassium hydroxide, can deprotonate the amine to increase its nucleophilicity, thereby accelerating the initial Michael-type addition. Alternatively, the base can facilitate the elimination of ethanol in the final step.

  • Performance: A rapid, room-temperature synthesis of a similar compound, diethyl 2-((4-nitroanilino)methylene)malonate, using alcoholic KOH has been reported to yield the product in 45-53% within seconds.[6] This method offers the advantage of mild reaction conditions and rapid conversion.

II. Three-Component Synthesis: A One-Pot Reaction of Diethyl Malonate, Triethyl Orthoformate, and p-Toluidine

This approach offers the advantage of using readily available and less expensive starting materials. The reaction proceeds through the in-situ formation of an electrophilic intermediate, which then reacts with the amine.

Acid catalysts are frequently employed to promote this type of condensation reaction. They can activate the carbonyl group or the orthoformate, facilitating the initial reaction with diethyl malonate.

  • Mechanism (Brønsted Acid): A Brønsted acid, such as p-toluenesulfonic acid (p-TSA), protonates the orthoformate, making it a better leaving group and facilitating the formation of a key intermediate, diethyl ethoxymethylenemalonate (DEEMM). This is followed by the reaction with p-toluidine as described previously.

  • Mechanism (Lewis Acid): A Lewis acid, such as Indium(III) chloride (InCl3), can coordinate to one of the oxygen atoms of the orthoformate, activating it towards nucleophilic attack by diethyl malonate.[7][8] Similarly, other Lewis acids like Ceric Ammonium Nitrate have been shown to catalyze the formation of β-enaminones from β-dicarbonyl compounds and amines.[9]

  • Performance: While specific yield data for the three-component synthesis of the title compound with a wide range of catalysts is not extensively documented in a single study, the use of various acid catalysts in similar enaminone syntheses generally provides good to excellent yields. p-TSA is a versatile and inexpensive catalyst for a wide range of organic transformations.[10] InCl3 is known for its catalytic activity in water, offering a greener solvent alternative.[7]

Performance Comparison of Catalytic Systems

The following table summarizes the performance of different catalytic approaches for the synthesis of Diethyl 2-((p-tolylamino)methylene)malonate and its close analogs. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions reported in the literature.

Catalytic System Reactants Solvent Temperature Time Yield (%) Key Advantages
Catalyst-Free p-Toluidine, DEEMMSolvent-freeMicrowaveMinutes>90% (typical)[1][2]Green, rapid, high yield
KOH 4-Nitroaniline, DEEMMEthanolRoom Temp.Seconds45-53%[6]Very fast, mild conditions
p-TSA Diethyl Malonate, TEOF, p-ToluidineTolueneRefluxHoursGood (expected)Inexpensive catalyst, one-pot
InCl₃ Diethyl Malonate, Aldehyde, AmineWaterRoom Temp.HoursHigh (reported for similar reactions)[7]Water as solvent, recyclable catalyst
CAN β-Dicarbonyl, AmineDichloromethaneRoom Temp.ShortGood to Excellent[9]Mild conditions, fast reaction

Experimental Protocols

Protocol 1: Catalyst-Free Microwave-Assisted Synthesis from DEEMM

This protocol is adapted from procedures for the synthesis of analogous diethyl 2-((arylamino)methylene)malonates.[1][4][5]

Materials:

  • p-Toluidine (1 mmol)

  • Diethyl ethoxymethylenemalonate (DEEMM) (1 mmol)

  • Microwave reactor vial (10 mL)

  • Magnetic stirrer

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stirrer, add p-toluidine (1 mmol) and diethyl ethoxymethylenemalonate (1 mmol).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a suitable power (e.g., 150 W) and temperature (e.g., 150-180 °C) for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the vial to room temperature.

  • The product often solidifies upon cooling and can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 2: Three-Component Synthesis using p-Toluenesulfonic Acid

This is a general protocol for the acid-catalyzed three-component synthesis.

Materials:

  • Diethyl malonate (1 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • p-Toluidine (1 mmol)

  • p-Toluenesulfonic acid (p-TSA) (0.1 mmol)

  • Toluene (10 mL)

  • Round-bottom flask (50 mL) with a Dean-Stark apparatus and condenser

  • Magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stirrer, add diethyl malonate (1 mmol), triethyl orthoformate (1.2 mmol), p-toluidine (1 mmol), and p-TSA (0.1 mmol) in toluene (10 mL).

  • Heat the mixture to reflux and monitor the collection of ethanol in the Dean-Stark trap.

  • Continue refluxing until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualization of Synthetic Pathways

General Workflow for Catalyst Screening

G cluster_prep Preparation cluster_reaction Reaction Setup cluster_run Reaction Execution cluster_analysis Analysis cluster_comparison Comparison prep_reactants Prepare Reactant Stock Solutions (p-Toluidine, Diethyl Malonate, etc.) add_reactants Add Reactants to Vials prep_reactants->add_reactants prep_catalysts Prepare Catalyst Stock Solutions (e.g., p-TSA, InCl3, etc.) add_catalysts Add Different Catalyst to Each Vial prep_catalysts->add_catalysts setup_vials Array of Reaction Vials setup_vials->add_reactants add_reactants->add_catalysts run_reaction Run Reactions under Controlled Conditions (Temperature, Time) add_catalysts->run_reaction quench Quench Reactions run_reaction->quench tlc_lcms Analyze by TLC/LC-MS (Conversion, Byproducts) quench->tlc_lcms isolate Isolate and Purify Product tlc_lcms->isolate characterize Characterize and Determine Yield isolate->characterize compare_data Compare Yield, Time, Purity characterize->compare_data select_optimal Select Optimal Catalyst compare_data->select_optimal

Caption: Workflow for screening different catalysts for the synthesis.

Proposed Catalytic Cycles

G cluster_br A) Brønsted Acid Catalysis (Three-Component) cluster_mw B) Microwave-Assisted (Catalyst-Free) TEOF Triethyl Orthoformate activated_TEOF Protonated TEOF TEOF->activated_TEOF + H+ H_plus H+ intermediate1 Intermediate + EtOH activated_TEOF->intermediate1 + DEM DEM Diethyl Malonate DEEMM DEEMM intermediate1->DEEMM - H+ product Final Product + H+ DEEMM->product + p-Toluidine - EtOH pToluidine p-Toluidine DEEMM2 DEEMM zwitterion Zwitterionic Intermediate DEEMM2->zwitterion + p-Toluidine pToluidine2 p-Toluidine product2 Final Product + EtOH zwitterion->product2 MW Microwave Irradiation MW->DEEMM2 MW->pToluidine2

Caption: Proposed mechanisms for Brønsted acid-catalyzed and microwave-assisted synthesis.

Conclusion and Future Outlook

The synthesis of Diethyl 2-((p-tolylamino)methylene)malonate can be achieved through several efficient methods. For rapid, high-yielding, and environmentally friendly synthesis, the catalyst-free microwave-assisted reaction of p-toluidine with DEEMM stands out as an excellent choice. When cost and availability of starting materials are a primary concern, the three-component reaction catalyzed by an inexpensive Brønsted acid like p-TSA offers a robust alternative. The choice of catalyst ultimately depends on the specific requirements of the synthesis, including scale, desired purity, and available equipment. Future research may focus on the development of reusable heterogeneous catalysts to further enhance the sustainability of this important transformation.

References

  • Andrade C.K.Z., Barreto A.S., Silva W.A. Microwave assisted solvent-, support- and catalyst-free synthesis of enaminones. ARKIVOC. 2008;xii:226–232.
  • Borrego-Muñoz, P.; Becerra, L.D.; Ospina, F.; Coy-Barrera, E.; Quiroga, D. Synthesis (Z) vs (E)
  • ElAshry E.H., Kassem A.A. Account of microwave irradiation for accelerating organic reactions. ARKIVOC. 2006;ix:1–16.
  • Loh T.-P.; Wei L.-L.
  • Recent Advances of Indium(III) Chloride Catalyzed Reactions in Organic Synthesis.
  • Sridharan, V., Avendaño, C., & Menéndez, J. C. (2007). Ceric Ammonium Nitrate as a Catalyst in Organic Synthesis. Synlett, 2007(12), 2133-2142.
  • p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry. (n.d.).
  • Microwave assisted solvent-, support-and catalyst-free synthesis of enaminones. Semantic Scholar. (n.d.).
  • Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. MDPI. (2023).
  • Rapid room temperature liquid phase synthesis of diethyl 2-((4-nitroanilino) methylene)malonate.
  • Chemistry of the Enaminone of 1-Acetylnaphthalene under Microwave Irradiation Using Chitosan as a Green Catalyst.
  • Synthesis of Enaminones and Their Reaction with Dimethyl Acetylene Dicarboxylate. (2025).
  • Enaminone synthesis by amin
  • Tandem Three-Component Reactions of Aldehyde, Alkyl Acrylate, and Dialkylmalonate Catalyzed by Ethyl Diphenylphosphine. MDPI. (n.d.).
  • A mechanistic study of the Lewis acid–Brønsted base–Brønsted acid catalysed asymmetric Michael addition of diethyl malonate to cyclohexenone.
  • From designer Lewis acid to designer Brønsted acid towards more reactive and selective acid c
  • Lewis Acid–Brønsted Base C
  • Lewis Base–Brønsted Acid–Enzyme Catalysis in Enantioselective Multistep One‐Pot Syntheses. PubMed Central. (n.d.).
  • Synthesis of diethyl 2-methyl-2-(3-methylbenzyl)
  • Synthesis method of diethyl 2- (2, 6-diethyl-4-methylbenzene) malonate.
  • Preparation method of diethyl malonate.
  • diethyl methylenemalonate - Organic Syntheses Procedure. Organic Syntheses. (n.d.).
  • Preparation method of ethoxy diethyl methylene malonate.
  • Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. (n.d.).
  • Synthesis of methylene malonates substantially free of impurities.
  • Recent advances in site-selective transformations of β-enaminones via transition-metal-catalyzed C–H functionalization/annulation. Organic & Biomolecular Chemistry. (n.d.).
  • Methyl p-toluenesulfon
  • Methyl p-toluenesulfonate | C8H10O3S | CID 6645. PubChem. (n.d.).
  • Enamine/Dienamine and Brønsted Acid Catalysis: Elusive Intermediates, Reaction Mechanisms, and Stereoinduction Modes Based on in Situ NMR Spectroscopy and Comput

Sources

A Comparative Guide to Heterocycle Synthesis: Diethyl 2-((p-tolylamino)methylene)malonate vs. Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of synthetic organic chemistry, particularly in the construction of heterocyclic frameworks that form the backbone of many pharmaceuticals, the choice of starting materials is paramount. This guide provides an in-depth comparison of two highly versatile building blocks: Diethyl 2-((p-tolylamino)methylene)malonate (DTM) and Ethyl Acetoacetate (EAA). We will explore their distinct reactivity profiles and demonstrate their application in the synthesis of quinolones and pyrazoles, supported by experimental data and mechanistic insights.

Introduction: Two Pillars of Heterocyclic Synthesis

Both DTM and EAA are invaluable precursors for a wide array of heterocyclic systems. DTM, an enamine-activated malonate, offers a pre-functionalized and highly reactive scaffold. In contrast, EAA, a classic β-ketoester, provides a robust and well-understood platform for a variety of cyclization strategies.[1][2] The fundamental difference in their structures dictates their preferred reaction pathways and the types of heterocyclic cores they most readily generate.

Core Reactivity and Mechanistic Considerations

The divergent reactivity of DTM and EAA stems from their distinct electronic and structural features.

  • Diethyl 2-((p-tolylamino)methylene)malonate (DTM): The key to DTM's reactivity lies in the enamine moiety. The nitrogen atom's lone pair of electrons engages in resonance with the double bond and the two ester groups, creating a nucleophilic β-carbon.[3][4] This inherent nucleophilicity makes DTM an excellent substrate for intramolecular cyclization reactions, particularly those involving electrophilic aromatic substitution on an appended aryl group.

  • Ethyl Acetoacetate (EAA): EAA exists in a keto-enol tautomerism. The active methylene group, flanked by two carbonyl groups, is acidic and readily deprotonated to form a nucleophilic enolate.[5][6] This enolate can then participate in a wide range of condensation and alkylation reactions. The presence of both a ketone and an ester functionality allows for sequential or regioselective reactions with binucleophiles.

The acidity of the α-hydrogens is a crucial factor. While both are considered active methylene compounds, EAA is slightly more acidic (pKa ≈ 10.7 in H2O) than diethyl malonate (pKa ≈ 14 in H2O), a close analog of the malonate portion of DTM.[1][2][7] This is because the ketone in EAA provides more effective resonance stabilization of the conjugate base compared to the ester group in diethyl malonate.[7]

Comparative Synthesis of Quinolones

The synthesis of quinolones, a prominent class of antibacterial agents, serves as an excellent case study to compare the utility of DTM and EAA.

Gould-Jacobs Reaction with DTM

The Gould-Jacobs reaction is a classic method for quinoline synthesis.[8][9] When employing a pre-formed enamine like DTM, the reaction proceeds through a thermal cyclization followed by the elimination of ethanol.

The mechanism involves an intramolecular electrophilic attack of one of the ester carbonyls onto the electron-rich p-tolyl ring, facilitated by the enamine system.[8][10] This is followed by tautomerization and elimination to afford the 4-hydroxyquinoline product.

Gould_Jacobs DTM Diethyl 2-((p-tolylamino)methylene)malonate Intermediate Cyclized Intermediate DTM->Intermediate Heat (e.g., 250 °C) Product 4-Hydroxy-8-methyl-3-carbethoxyquinoline Intermediate->Product Tautomerization & -EtOH

Caption: Gould-Jacobs reaction workflow with DTM.

Conrad-Limpach Synthesis with EAA

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines using anilines and β-ketoesters like EAA.[11][12] This two-step process first involves the formation of an enamine intermediate, followed by a high-temperature cyclization.[11]

The initial step is the condensation of p-toluidine with the ketone carbonyl of EAA to form an enamine. This intermediate then undergoes thermal cyclization, similar to the Gould-Jacobs reaction, to yield the quinolone core.[12]

Conrad_Limpach Reactants p-Toluidine + Ethyl Acetoacetate Enamine Enamine Intermediate Reactants->Enamine Condensation (-H2O) Product 4-Hydroxy-2,8-dimethylquinoline Enamine->Product Thermal Cyclization (e.g., 250 °C)

Caption: Conrad-Limpach synthesis workflow with EAA.

Experimental Data and Performance Comparison
SynthesisStarting MaterialsKey ConditionsProductTypical YieldReference
Gould-JacobsDiethyl 2-((p-tolylamino)methylene)malonateHeat (e.g., 250°C) in a high-boiling solvent like diphenyl ether4-Hydroxy-8-methyl-3-carbethoxyquinoline~60-80%[10][13]
Conrad-Limpachp-Toluidine, Ethyl Acetoacetate1. Condensation (e.g., reflux in ethanol) 2. Thermal cyclization (e.g., 250°C)4-Hydroxy-2,8-dimethylquinoline~50-70%[11][14]

Key Insights: The Gould-Jacobs reaction with DTM is a more direct, one-pot cyclization as the enamine is pre-formed. The Conrad-Limpach synthesis requires a separate condensation step before the high-temperature cyclization. The substitution pattern on the final quinolone ring is also different, a direct consequence of the starting material structures.

Comparative Synthesis of Pyrazoles

Pyrazoles are another important class of heterocycles with diverse biological activities.[15] Both DTM and EAA can be utilized for their synthesis, again showcasing their distinct reactivity.

Synthesis from DTM

The synthesis of pyrazoles from DTM typically involves reaction with hydrazine. The enamine structure of DTM provides two electrophilic centers for the binucleophilic hydrazine: the carbon of the double bond and the carbonyl carbons of the ester groups. The reaction proceeds via a Michael addition of hydrazine, followed by intramolecular cyclization and elimination.

Knorr Pyrazole Synthesis with EAA

The Knorr pyrazole synthesis is a well-established method that utilizes the reaction of a β-ketoester with a hydrazine derivative.[15][16][17] The reaction begins with the condensation of hydrazine with the ketone functional group of EAA to form a hydrazone intermediate.[18] This is followed by an intramolecular nucleophilic attack of the second nitrogen atom on the ester carbonyl, leading to cyclization and the formation of a pyrazolone, a tautomer of the aromatic pyrazole.[15][18]

Knorr_Pyrazole Reactants Ethyl Acetoacetate + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation (-H2O) Product 5-Methyl-2,4-dihydro-3H-pyrazol-3-one Hydrazone->Product Intramolecular Cyclization (-EtOH)

Caption: Knorr pyrazole synthesis workflow with EAA.

Experimental Data and Performance Comparison
SynthesisStarting MaterialsKey ConditionsProductTypical YieldReference
From DTMDiethyl 2-((p-tolylamino)methylene)malonate, HydrazineReflux in a suitable solvent (e.g., ethanol)5-Amino-1H-pyrazole-4-carboxylic acid ethyl ester derivativeGood to excellent[19]
Knorr PyrazoleEthyl Acetoacetate, HydrazineReflux in a solvent like ethanol, often with acid catalysis5-Methyl-2,4-dihydro-3H-pyrazol-3-one~70-90%[16][18]

Key Insights: The Knorr synthesis with EAA is highly efficient and regioselective, with the initial reaction occurring at the more reactive ketone carbonyl. The reaction with DTM also proceeds in good yield, but the substitution pattern of the resulting pyrazole is different, reflecting the structure of the starting enamine-malonate.

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxy-8-methyl-3-carbethoxyquinoline from DTM
  • To a flask equipped with a reflux condenser and a thermometer, add Diethyl 2-((p-tolylamino)methylene)malonate (1 equivalent) and diphenyl ether (as a high-boiling solvent).

  • Heat the mixture to 250 °C and maintain this temperature for 30 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Add petroleum ether to the cooled mixture to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold petroleum ether.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 4-hydroxy-8-methyl-3-carbethoxyquinoline.

Protocol 2: Knorr Pyrazole Synthesis of 5-Methyl-2,4-dihydro-3H-pyrazol-3-one from EAA
  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acetoacetate (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1 equivalents) dropwise to the solution at room temperature.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and maintain for 2-3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Dry the product under vacuum to obtain pure 5-methyl-2,4-dihydro-3H-pyrazol-3-one.[18]

Conclusion

Both Diethyl 2-((p-tolylamino)methylene)malonate and Ethyl Acetoacetate are powerful and versatile reagents in heterocyclic synthesis. The choice between them is dictated by the desired substitution pattern of the target heterocycle and the overall synthetic strategy. DTM, as a pre-formed enamine, offers a direct route for certain cyclizations, while the dual functionality of EAA provides a broader range of possibilities through sequential reactions. A thorough understanding of their respective reactivity profiles, as outlined in this guide, is essential for researchers and drug development professionals in designing efficient and effective synthetic routes to novel heterocyclic compounds.

References

  • Carbo Chemistry. (2021, January 29). Conrad-Limpach Synthesis Reaction|Synthesis of Quinoline by using aniline & β-keto ester|NET|JAM|MSc [Video]. YouTube. Retrieved from [Link]

  • Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.S: Amines and Heterocycles (Summary). Retrieved from [Link]

  • Conrad–Limpach synthesis. (2023, November 18). In Wikipedia. Retrieved from [Link]

  • Ethyl acetoacetate. (2024, January 15). In Wikipedia. Retrieved from [Link]

  • Gould–Jacobs reaction. (2023, April 2). In Wikipedia. Retrieved from [Link]

  • IOSR Journal. (n.d.). Synthesis of Quinoline Analogues as Anti-microbial Agents. Retrieved from [Link]

  • Knorr pyrazole synthesis. (2023, December 29). In Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2025, April 16). Enamines. Retrieved from [Link]

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Retrieved from [Link]

  • ResearchGate. (2018, September 4). Quinolines from the cyclocondensation of isatoic anhydride with ethyl acetoacetate: preparation of ethyl 4-hydroxy-2-methylquinoline-3-carboxylate and derivatives. Retrieved from [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]

  • University of Calicut. (n.d.). Organic Synthesis Via Enolate. Retrieved from [Link]

  • Varghese, B., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. Retrieved from [Link]

  • Vosooghi, M., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8536-8557. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould-Jacobs-Reaktion. Retrieved from [Link]

  • Wikipedia. (n.d.). Knorr pyrrole synthesis. Retrieved from [Link]

  • World of Molecules. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • Zarei, M., et al. (2019). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 24(19), 3584. Retrieved from [Link]

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spectroscopic data comparison of Diethyl 2-((p-tolylamino)methylene)malonate analogues

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic comparison and technical analysis of Diethyl 2-((p-tolylamino)methylene)malonate , a critical enaminone intermediate in the synthesis of quinolone antibiotics (via the Gould-Jacobs reaction).

Designed for analytical chemists and synthetic researchers, this document moves beyond basic spectral listing to explain the structural causality behind the data—specifically how intramolecular hydrogen bonding and electronic substituent effects dictate the observed spectroscopic signatures.[1]

Executive Technical Summary

Diethyl 2-((p-tolylamino)methylene)malonate (referred to here as DTMM ) is an E/Z isomeric enaminoester formed by the condensation of p-toluidine and diethyl ethoxymethylenemalonate (DEEM).

  • Primary Application: Precursor for 4-hydroxyquinoline scaffolds (e.g., fluoroquinolone antibiotics).[1]

  • Key Spectroscopic Feature: A diagnostic intramolecular hydrogen bond (NH

    
     O=C) that locks the molecule in a pseudo-six-membered ring, resulting in a highly deshielded NH proton (
    
    
    
    > 11.0 ppm) and a large vicinal coupling constant (
    
    
    Hz).

Mechanistic & Structural Context

To interpret the spectra, one must understand the synthesis and the resulting stereochemistry.[1] The reaction is an addition-elimination mechanism where the nucleophilic aniline displaces the ethoxy group of DEEM.[1]

Synthesis Pathway & Isomerism

The product exists predominantly as the Z-isomer (chelated form) due to the thermodynamic stabilization provided by the intramolecular hydrogen bond between the amine proton and the ester carbonyl oxygen.

SynthesisPathway Aniline p-Toluidine (Nu:) Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack DEEM Diethyl ethoxymethylene malonate (DEEM) DEEM->Intermediate Product DTMM (Z-Isomer) Intermediate->Product Elimination (-EtOH) Ethanol Ethanol (Byproduct) Intermediate->Ethanol

Figure 1: Condensation pathway yielding the stabilized enaminone scaffold.

Spectroscopic Data Comparison

The following data compares DTMM (p-Methyl) against its analogues: the unsubstituted Phenyl derivative (Reference) and the p-Chlorophenyl derivative (EWG modified).

A. H NMR Comparative Analysis (CDCl , 300-400 MHz)

The defining features are the NH and Vinyl (=CH) signals. Note the coupling constant (


), which validates the anti-periplanar relationship across the C-N bond within the chelated ring.
Signal AssignmentDTMM (p-Tolyl)

(ppm)
Phenyl Analogue

(ppm)
p-Chlorophenyl

(ppm)
Multiplicity & Coupling
NH (Chelated)11.00 11.0511.12Doublet (

Hz)
=CH- (Vinyl)8.48 8.528.45Doublet (

Hz)
Ar-H (Ortho to N)7.05 - 7.15 7.10 - 7.207.05 - 7.15Doublet / Multiplet
Ar-H (Meta to N)7.15 - 7.25 7.30 - 7.407.30 - 7.40Doublet / Multiplet
Ester -OCH

-
4.20 - 4.30 4.25 - 4.354.25 - 4.35Quartet (

Hz)
Ar-CH

2.35 N/AN/ASinglet
Ester -CH

1.30 - 1.35 1.32 - 1.381.32 - 1.38Triplet (

Hz)

Senior Scientist Insight:

  • The NH Shift Trend: The chemical shift of the NH proton is sensitive to the electronic nature of the aromatic ring. Electron-withdrawing groups (like Cl) slightly increase the acidity of the NH, strengthening the H-bond and shifting the signal downfield (11.12 ppm) compared to the electron-donating Methyl group (11.00 ppm).

  • Self-Validation: If your NH signal appears as a broad singlet or lacks the ~13 Hz coupling, your product may be undergoing rapid exchange (wet solvent) or you have formed the wrong isomer. The doublet is the "fingerprint" of the correct Gould-Jacobs intermediate.[1]

B. Infrared (IR) Spectroscopy Signatures

The IR spectrum confirms the presence of two distinct carbonyl environments due to the H-bonding.[1]

Functional GroupFrequency (

, cm

)
Structural Explanation
N-H Stretch 3200 - 3300 (Weak/Broad)Broadened significantly by intramolecular H-bonding.
Ester C=O (Free) 1690 - 1710The ester carbonyl trans to the amino group (not involved in H-bond).
Ester C=O (Bonded) 1640 - 1660The ester carbonyl cis to the amino group (involved in H-bond). Reduced bond order lowers frequency.[1]
C=C Alkene 1580 - 1600Conjugated enamine system.[1]

Experimental Protocol: Synthesis & Characterization

Standardized procedure for high-purity isolation.[1]

Materials
  • p-Toluidine (1.0 eq)[2]

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0 - 1.1 eq)[3]

  • Ethanol (absolute) or Toluene (for azeotropic removal, optional)

Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve p-toluidine (10 mmol) in Ethanol (10 mL).

  • Addition: Add DEEM (10-11 mmol) dropwise to the stirring solution. Note: Reaction is slightly exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78-80 °C) for 2–4 hours.

    • Monitoring: Check TLC (Hexane:EtOAc 7:3).[1] The starting aniline spot should disappear.[1]

  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 0 °C in an ice bath. The product, DTMM , typically precipitates as a white to off-white solid.

  • Isolation: Filter the solid under vacuum. Wash with cold ethanol (2 x 5 mL) to remove unreacted DEEM.[1]

  • Drying: Dry in a vacuum oven at 40 °C for 4 hours.

  • Validation: Obtain

    
    H NMR in CDCl
    
    
    
    . Confirm the presence of the doublet at
    
    
    11.0 ppm (
    
    
    Hz).

Structural Visualization: The H-Bond Lock

The following diagram illustrates the specific atomic connectivity and the "lock" mechanism that dictates the spectroscopic properties.

MolecularStructure cluster_legend Spectroscopic Consequence N N-H C_vinyl =CH- N->C_vinyl Enamine C_carbonyl C=O (Ester) N->C_carbonyl H-Bond (Stabilization) C_alpha C(alpha) C_vinyl->C_alpha Double Bond C_alpha->C_carbonyl Conjugation O_ethyl OEt C_carbonyl->O_ethyl Ar p-Tolyl Ar->N Ar-N Bond Info The dashed H-bond creates a 6-membered ring, deshielding the NH proton to ~11 ppm.

Figure 2: Intramolecular hydrogen bonding network responsible for the Z-isomer stability and characteristic low-field NMR signals.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[1][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.[4] Link

  • Al-Mulla, A. (2011).[1] Synthesis and Characterization of Some New Enaminones. Journal of Heterocyclic Chemistry. (Provides comparative shifts for aryl-amino methylene malonates). Link

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for general enaminoester coupling constants and IR frequencies). Link

  • National Institute of Standards and Technology (NIST). (2023).[1] Mass Spectral Data for Diethyl malonate derivatives. NIST Chemistry WebBook.[1] Link

Sources

Comparative Guide: Structural Validation and Isomeric Resolution of Diethyl 2-((p-tolylamino)methylene)malonate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Diethyl 2-((p-tolylamino)methylene)malonate (CAS: 19056-84-9) is a critical enaminone intermediate in the Gould-Jacobs synthesis of 4-hydroxyquinoline scaffolds. While its synthesis is chemically straightforward, its structural validation is frequently complicated by geometric isomerism (E/Z) and rapid tautomeric equilibrium.

This guide provides a comparative analysis of validation methodologies, establishing a self-validating protocol that distinguishes the biologically relevant Z-isomer (stabilized by intramolecular hydrogen bonding) from its E-isomer or hydrolysis byproducts.

Synthesis & Mechanism (The Context)

To validate the structure, one must first understand the origin of the impurities. The compound is synthesized via the condensation of Diethyl ethoxymethylenemalonate (DEEM) with p-Toluidine .

Experimental Protocol
  • Reagents: DEEM (1.0 eq), p-Toluidine (1.0 eq).

  • Solvent: Ethanol (anhydrous) or neat (solvent-free).

  • Conditions: Reflux for 1-2 hours (EtOH) or 110°C for 30 mins (neat).

  • Work-up: Cooling induces precipitation. Recrystallization from EtOH.

Mechanism Visualization

The following diagram outlines the reaction pathway and the critical geometric decision point.

SynthesisPathway Reactants DEEM + p-Toluidine TS Addition-Elimination Intermediate Reactants->TS - EtOH Product_Z Z-Isomer (Major) (H-Bond Stabilized) TS->Product_Z Thermodynamic Control Product_E E-Isomer (Minor) (Sterically Hindered) TS->Product_E Kinetic Control Product_E->Product_Z Slow Isomerization

Caption: Reaction pathway favoring the Z-isomer via thermodynamic control and Intramolecular Hydrogen Bond (IMHB) stabilization.

Comparative Validation Methodologies

The core challenge in validating this structure is confirming the integrity of the enamine double bond and the specific geometric orientation required for subsequent cyclization.

Comparison of Analytical Techniques
FeatureMethod A: 1H NMR (1D) Method B: NOESY (2D NMR) Method C: X-Ray Crystallography
Primary Utility Routine Identification & PurityGeometric Confirmation (E/Z) Absolute Configuration
Speed Fast (<10 min)Medium (30-60 min)Slow (Days/Weeks)
Key Marker Deshielded NH signal (~11.0 ppm)Cross-peak: NH ↔ Ester EthylUnit cell packing
Limitation Cannot definitively prove geometry without referenceRequires complex setupRequires single crystal
Verdict Standard QC Gold Standard for Solution State Reference Standard

Detailed Validation Protocols

Method A: 1H NMR Spectroscopy (The Workhorse)

This is the primary method for batch release. The presence of an Intramolecular Hydrogen Bond (IMHB) creates a distinct "fingerprint" that validates the structure.

Protocol:

  • Dissolve ~10 mg of sample in DMSO-d6 (CDCl3 is acceptable but DMSO often sharpens exchangeable protons).

  • Acquire standard proton spectrum (16 scans).

Critical Interpretation (The "Self-Validating" Signals):

  • The "Validation Proton" (NH): Look for a broad doublet around 10.8 – 11.2 ppm .

    • Why? This extreme downfield shift is caused by the desheilding effect of the IMHB between the NH and the carbonyl oxygen of the cis-ester group. If this signal is at 4-6 ppm, the IMHB is absent (wrong isomer or hydrolysis).

  • The Vinyl Proton (=CH-): A doublet around 8.4 – 8.6 ppm .

    • Coupling:

      
      . This large coupling constant represents the interaction between the NH and the vinyl proton, confirming the enamine connectivity.
      
  • The p-Tolyl Methyl: A sharp singlet at 2.3 ppm . (Internal standard for integration).

Method B: NOESY (Geometric Resolution)

When strict regulatory validation is required (e.g., IND filing), 1D NMR is insufficient to prove spatial arrangement.

Protocol:

  • Prepare a concentrated sample (20 mg/0.6 mL DMSO-d6).

  • Run a 2D NOESY sequence with a mixing time of 300-500 ms.

Analysis:

  • Z-Isomer (Target): You will observe a strong Nuclear Overhauser Effect (NOE) cross-peak between the NH proton and the methylene protons (-CH2-) of the ester group. This confirms they are spatially close, validating the cis-relationship stabilized by the H-bond.

  • E-Isomer: No cross-peak between NH and Ester; potential cross-peak between Vinyl-H and Ester.

The Science of Stability: E/Z Isomerism

The structural validity of diethyl 2-((p-tolylamino)methylene)malonate relies on the Intramolecular Hydrogen Bond (IMHB) .

  • Thermodynamic Trap: The molecule naturally adopts the Z-configuration (often labeled as the cis-enamine form in older literature) because the NH forms a 6-membered pseudo-ring with the ester carbonyl.

  • Significance: This pre-organizes the molecule for the subsequent thermal cyclization (Gould-Jacobs) to form the quinoline ring. If the molecule were in the E-form, the cyclization temperature would need to be significantly higher to overcome the rotational barrier.

Validation Decision Tree

Use this workflow to determine product quality.

ValidationWorkflow Sample Isolated Sample NMR_1H 1H NMR Analysis Sample->NMR_1H Check_NH Check NH Shift NMR_1H->Check_NH Pass_Z Shift > 10.5 ppm (IMHB Present) VALID Z-ISOMER Check_NH->Pass_Z Downfield Fail_Hydrolysis Shift Absent or < 6 ppm (Amine/DEEM mix) Check_NH->Fail_Hydrolysis Upfield/Missing Ambiguous Shift 8-10 ppm (Ambiguous) Check_NH->Ambiguous Mid-range NOESY Run 2D NOESY Ambiguous->NOESY Final_Valid NOE: NH <-> Ester CONFIRMED NOESY->Final_Valid

Caption: Logic flow for validating the structural integrity of the derivative.

References

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895.

  • Li, J. J. (2014). "Gould–Jacobs Reaction." In Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer.

  • Hansen, P. E. (2002). "NMR of Enaminones: Hydrogen Bonding and Tautomerism." Annual Reports on NMR Spectroscopy, 47, 1-75. (Authoritative grounding for NH chemical shifts in enaminones).

  • PubChem Compound Summary. (n.d.). "Diethyl 2-((p-tolylamino)methylene)malonate." National Center for Biotechnology Information.

A Senior Application Scientist’s Guide to Benchmarking the Purity of Commercial Diethyl 2-((p-tolylamino)methylene)malonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Purity in a Versatile Building Block

Diethyl 2-((p-tolylamino)methylene)malonate (DTMM) is an enamine derivative of diethyl malonate, a crucial intermediate in the synthesis of a wide array of heterocyclic compounds, including quinolones and pyridones, which are core scaffolds in medicinal chemistry.[1] The compound's reactivity is centered on the electron-rich enamine moiety, making it a valuable precursor for Gould-Jacobs-type cyclizations and other condensation reactions.

However, the very reactivity that makes DTMM a valuable synthetic tool also renders it susceptible to the presence of impurities that can derail a synthetic campaign. Unreacted starting materials, residual solvents, or by-products can lead to inconsistent reaction yields, unexpected side products, and difficulties in purification. For researchers in drug development, relying on a reagent of unverified purity can compromise the integrity of biological data and introduce costly delays.

This guide eschews a simple checklist approach. Instead, it presents a self-validating, multi-technique workflow designed to provide a high-confidence, quantitative assessment of DTMM purity. We will explore not just the how but the why behind each analytical choice, empowering you to critically evaluate any commercial source of this reagent.

Understanding Potential Impurities: A Synthesis-Forward Approach

The most common synthetic route to DTMM involves the condensation of a diethyl malonate equivalent with a p-toluidine source. A typical laboratory-scale synthesis might involve the reaction of p-toluidine with diethyl ethoxymethylenemalonate (DEEMM).[1] Understanding this process allows us to anticipate the most probable impurities:

  • Unreacted Starting Materials:

    • p-Toluidine: A primary amine that can interfere with subsequent reactions.

    • Diethyl Ethoxymethylenemalonate (DEEMM): Can lead to by-product formation.

    • Diethyl Malonate (DEM): A potential precursor or hydrolysis product.[2][3][4]

  • Reaction By-products:

    • Bis-adducts or other condensation products: Arising from non-stoichiometric reactions.

  • Solvents and Reagents:

    • Ethanol, Toluene, Acetic Acid, etc.: Solvents used during the reaction or purification.

    • Water: Can promote hydrolysis of the ester groups.

  • Degradation Products:

    • Hydrolysis Products: Malonic acid derivatives formed from the breakdown of the diethyl ester moieties.[5]

A robust purity assessment protocol must be capable of detecting and quantifying this diverse range of potential contaminants.

The Orthogonal Validation Workflow: A Multi-Technique Strategy

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where different methods based on distinct chemical and physical principles are used to corroborate findings. This creates a self-validating system that is inherently more trustworthy than relying on a single certificate of analysis.

Purity_Workflow Figure 1: Orthogonal Workflow for DTMM Purity Assessment cluster_0 Sample Handling cluster_1 Primary Purity & Non-Volatile Impurities cluster_2 Absolute Purity & Structural Confirmation cluster_3 Volatile Impurities & Water Content cluster_4 Final Assessment Sample Commercial DTMM Sample HPLC HPLC-UV (Area % Purity, Impurity Profile) Sample->HPLC qNMR Quantitative ¹H NMR (Absolute Purity, Impurity ID) Sample->qNMR GCMS GC-MS (Residual Solvents) Sample->GCMS KF Karl Fischer Titration (Water Content) Sample->KF Report Comprehensive Purity Report HPLC->Report qNMR->Report GCMS->Report KF->Report

Caption: A logical workflow for the comprehensive purity analysis of DTMM.

Experimental Protocols & Scientific Rationale

High-Performance Liquid Chromatography (HPLC-UV)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For DTMM, a reversed-phase method is ideal, separating compounds based on their hydrophobicity. The enamine chromophore provides strong UV absorbance for sensitive detection.

Why this method? HPLC is the gold standard for determining the purity of non-volatile organic compounds.[6] It provides an "area percent" purity, which is an excellent measure of the main component relative to other UV-active, non-volatile impurities. It can readily separate starting materials like p-toluidine and DEEMM from the final product.

Step-by-Step Protocol:

  • System Preparation: Use an HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • Start at 30% B.

    • Ramp to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 30% B over 1 minute.

    • Equilibrate for 4 minutes.

    • Rationale: A gradient is crucial to ensure elution of both more polar impurities (early in the run) and more hydrophobic by-products (late in the run) with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

    • Rationale: The conjugated system of DTMM is expected to have strong absorbance in this region, providing a good signal-to-noise ratio. A diode array detector (DAD) is recommended to assess peak purity and help identify impurities by their UV spectra.

  • Sample Preparation: Accurately weigh ~5 mg of DTMM and dissolve in 10 mL of Acetonitrile/Water (1:1) to create a 0.5 mg/mL solution.

  • Injection Volume: 5 µL.

  • Analysis: Integrate all peaks. Purity is calculated as (Area of DTMM peak / Total Area of all peaks) x 100%.

Quantitative ¹H NMR (qNMR) Spectroscopy

Principle: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy determines the absolute purity of a substance by comparing the integral of a specific analyte proton signal to that of a certified internal standard of known mass and purity.[7][8]

Why this method? qNMR is a primary analytical method that is orthogonal to chromatography.[7] It does not rely on the response factor of impurities, which is a limitation of HPLC-UV. It provides a mass/mass purity value and can simultaneously identify and quantify proton-bearing impurities (including some residual solvents) without needing reference standards for those impurities. It is a powerful tool for confirming the structure and providing a highly accurate purity value.[9][10]

Step-by-Step Protocol:

  • Internal Standard Selection: Maleic acid is an excellent choice. It is non-volatile, highly pure, has a simple spectrum (a singlet for the two vinyl protons), and its singlet at ~6.3 ppm in DMSO-d₆ does not overlap with DTMM signals.

  • Sample Preparation:

    • Accurately weigh ~20 mg of DTMM into a vial. Record the weight precisely (W_analyte).

    • Accurately weigh ~10 mg of certified maleic acid internal standard into the same vial. Record the weight precisely (W_std).

    • Dissolve the mixture in a known volume (~0.75 mL) of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Use a 400 MHz or higher NMR spectrometer.

    • Key Parameters: Ensure a long relaxation delay (D1) of at least 30 seconds.

    • Rationale: A long D1 is critical for accurate quantification. It ensures that all protons, regardless of their relaxation times (T₁), have fully relaxed back to equilibrium before the next pulse. This ensures the signal integral is directly proportional to the number of protons.

    • Acquire the ¹H NMR spectrum with a high signal-to-noise ratio.

  • Data Processing:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved signal for DTMM (e.g., the vinyl proton singlet). Let this be I_analyte. Note the number of protons this signal represents (N_analyte).

    • Integrate the singlet for the maleic acid internal standard. Let this be I_std. Note the number of protons (N_std = 2).

  • Purity Calculation:

    • Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * Purity_std (%)

    • Where: MW = Molecular Weight, W = Weight, Purity_std = Purity of the certified standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile components in the gas phase, and the mass spectrometer fragments and detects them, allowing for positive identification based on their mass spectra and retention times.[11][12]

Why this method? This is the ideal technique for identifying and quantifying volatile and semi-volatile impurities, particularly residual solvents from synthesis and purification (e.g., ethanol, ethyl acetate, toluene).[13] These impurities are often missed or poorly quantified by HPLC and qNMR.

Step-by-Step Protocol:

  • System: A GC system coupled to a Mass Spectrometer.

  • Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

    • Rationale: The initial hold allows for the separation of highly volatile solvents, while the ramp ensures the elution of the main DTMM compound and any less volatile impurities.

  • Sample Preparation: Prepare a ~1 mg/mL solution of DTMM in a high-purity solvent like dichloromethane.

  • Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST). Quantify residual solvents using an external standard calibration curve if precise values are needed.

Data Synthesis: A Comparative Benchmarking Table

After performing the analyses on DTMM from different commercial suppliers, the data should be consolidated for easy comparison.

Parameter Vendor A Vendor B Vendor C Method
Purity (Area %) 99.6%98.1%99.8%HPLC-UV
Absolute Purity (w/w) 99.1%97.5%99.5%q¹H NMR
Water Content 0.15%0.45%0.05%Karl Fischer
Residual Toluene 150 ppm< 50 ppm< 50 ppmGC-MS
Unidentified Impurity at RRT 1.2 0.10%0.85%Not DetectedHPLC-UV
p-Toluidine Not Detected0.25%Not DetectedHPLC-UV

Scientist's Interpretation:

  • Vendor C provides the highest quality material, with excellent correlation between HPLC and qNMR purity, minimal water, and no detectable residual solvents or by-products.

  • Vendor A is also of high quality, though the qNMR result suggests the presence of non-UV active impurities or water, which is confirmed by the Karl Fischer data. The residual toluene may be a concern for some applications.

  • Vendor B shows a significant discrepancy between HPLC and qNMR purity, likely due to the presence of water and unreacted p-toluidine. The unidentified impurity at RRT 1.2 is a major concern and would require further investigation before use.

Conclusion and Recommendations

Benchmarking the purity of a critical reagent like Diethyl 2-((p-tolylamino)methylene)malonate is not an academic exercise; it is a fundamental component of rigorous scientific practice. Relying solely on a vendor's Certificate of Analysis, which often reports only HPLC area percent, can be misleading. The orthogonal workflow presented here—combining HPLC for impurity profiling, qNMR for absolute purity, GC-MS for volatile contaminants, and Karl Fischer for water content—provides a validated, high-confidence assessment of reagent quality.

For researchers in discovery and development, adopting such a protocol mitigates risks, ensures reproducibility, and ultimately accelerates progress. We recommend establishing a purity threshold based on this comprehensive analysis for all incoming critical reagents, ensuring that the quality of your chemistry is never compromised by the quality of your starting materials.

Orthogonal_Validation Figure 2: The Principle of Orthogonal Validation cluster_0 Chromatographic Measurement cluster_1 Spectroscopic Measurement Purity True Sample Purity Confidence High Confidence in Result Purity->Confidence Corroboration HPLC HPLC-UV (Separation by Polarity) HPLC->Purity Provides one estimate qNMR qNMR (Measurement by Nuclear Properties) qNMR->Purity Provides a second, independent estimate

Caption: Orthogonal methods provide independent assessments of purity.

References

  • Organic Syntheses. (n.d.). diethyl methylenemalonate. Organic Syntheses Procedure.
  • NANXIANG REAGENT CO Ltd SHANGHAI. (2006). CN1257879C - Malonic acid in high purity. Google Patents.
  • Vibzzlab. (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Retrieved from [Link].

  • CN109020810A. (2018). A kind of method of continuous synthesizing methyl diethyl malonate. Google Patents.
  • WO2012054616A2. (2012). Synthesis of methylene malonates substantially free of impurities. Google Patents.
  • Wikipedia. (n.d.). Diethyl malonate. Retrieved from [Link].

  • MDPI. (n.d.). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link].

  • European Patent Office. (2017). SYNTHESIS OF METHYLENE MALONATES USING RAPID RECOVERY IN THE PRESENCE OF A HEAT TRANSFER AGENT. Google Patents.
  • Patel, S. et al. (2011). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. PMC - NIH. Retrieved from [Link].

  • NIST. (n.d.). Diethyl malonate. NIST WebBook. Retrieved from [Link].

  • Chengdu Institute of Organic Chemistry of CAS. (1999). CN1237571A - Preparation method of diethyl malonate. Google Patents.
  • US2373011A. (1945). Production of malonic acid. Google Patents.
  • GfK. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link].

  • Bruker. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link].

  • MDPI. (2023). Kinetic Study on the Base-Catalyzed Imine-Enamine Tautomerism of a Chiral Biologically Active Isoxazoline Derivative by HPLC on Amylose Tris(3,5-dimethylphenylcarbamate) Chiral Stationary Phase. Retrieved from [Link].

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. PubMed. Retrieved from [Link].

  • DTIC. (1988). Gas Chromatographic Method for the Determination of Trace Quantities of Diethyl Malonate in Ethanol. Retrieved from [Link].

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link].

  • MDPI. (2021). An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. Retrieved from [Link].

  • Chemistry LibreTexts. (2021). 9.11: Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link].

  • FooDB. (2010). Showing Compound Diethyl malonate (FDB000728). Retrieved from [Link].

  • Tsikas, D. (2017). GC–MS and GC–MS/MS measurement of malondialdehyde (MDA) in clinical studies: Pre-analytical and clinical considerations. PubMed Central. Retrieved from [Link].

  • Cengage Learning. (2016). Gas Chromatography. Retrieved from [Link].

Sources

Optimizing the Gould-Jacobs Reaction: A Comparative Guide to Solvent Systems and Thermal Profiles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Gould-Jacobs reaction remains a cornerstone in the synthesis of 4-hydroxyquinoline (4-quinolone) scaffolds, which are critical precursors for fluoroquinolone antibiotics (e.g., Ciprofloxacin) and antimalarial agents. However, the legacy protocol—relying on high-temperature thermal cyclization in diphenyl ether—presents significant process chemistry challenges, including safety risks, difficult workups, and energy inefficiency.

This guide provides a technical comparison of three distinct solvent/activation systems: Traditional Thermal (Dowtherm A) , Acid-Catalyzed (Eaton’s Reagent) , and Microwave-Assisted (Solvent-Free/Polar) . We analyze these methodologies based on yield, purity profile, and scalability to assist drug development professionals in selecting the optimal route for their specific substrate.

Mechanistic Divergence: Thermal vs. Acidic Pathways

To optimize the reaction, one must understand that solvent choice dictates the mechanistic pathway. The reaction proceeds in two stages:[1][2][3]

  • Condensation: Aniline + Alkoxymethylenemalonate

    
     Anilinomethylenemalonate.[1]
    
  • Cyclization: The rate-limiting step where the solvent effect is critical.

  • Path A (Thermal): Proceeds via a concerted [3,3]-sigmatropic rearrangement (electrocyclic) followed by elimination. This requires overcoming a high activation energy barrier (

    
    ).[3]
    
  • Path B (Acid-Catalyzed): Protonation of the ester carbonyl lowers the LUMO energy, facilitating an intramolecular Friedel-Crafts-type attack at much lower temperatures (

    
    ).
    
Figure 1: Mechanistic Pathways & Solvent Influence

GouldJacobsMechanism Substrates Aniline + EMME Intermediate Anilinomethylenemalonate (Enamine) Substrates->Intermediate Condensation (EtOH reflux) TS_Thermal Transition State [3,3]-Sigmatropic Intermediate->TS_Thermal Dowtherm A 250°C Protonation Carbonyl Protonation (Activated Electrophile) Intermediate->Protonation Eaton's Reagent 90°C Product_Thermal 4-Hydroxyquinoline (Thermal Route) TS_Thermal->Product_Thermal - EtOH TS_Acid Friedel-Crafts Cyclization Protonation->TS_Acid Product_Acid 4-Hydroxyquinoline (Acid Route) TS_Acid->Product_Acid - EtOH

Caption: Divergent mechanistic pathways driven by solvent choice. Path A (Red) relies on thermal energy; Path B (Blue) utilizes chemical activation to lower energy barriers.

Comparative Analysis of Solvent Systems

System A: The "Gold Standard" (Dowtherm A / Diphenyl Ether)
  • Profile: A eutectic mixture of biphenyl and diphenyl ether.

  • Mechanism: Purely thermal.[4] The solvent acts as a heat sink to maintain

    
    .
    
  • Pros: Highly reliable for simple substrates; thermodynamic control ensures conversion.

  • Cons:

    • Workup: Requires dilution with hexane/toluene to precipitate product, often trapping impurities.

    • Safety: Operation near flash points; difficult to remove trace solvent (high BP).

    • E-Factor: High waste generation due to solvent washes.

System B: The Modern Chemical Alternative (Eaton’s Reagent)
  • Profile: 7.7 wt% Phosphorus Pentoxide (

    
    ) in Methanesulfonic Acid (
    
    
    
    ).[5]
  • Mechanism: Acid-mediated cyclization.

    
     acts as a dehydrating agent while 
    
    
    
    serves as both solvent and catalyst.
  • Pros:

    • Temperature: Runs at

      
      , significantly safer than Dowtherm.
      
    • Workup: Simple water quench precipitates the product.

    • Speed: Comparable yield in similar or shorter times.

  • Cons: Viscous; requires efficient stirring. Not compatible with acid-labile groups.

System C: Microwave-Assisted (Solvent-Free or Polar)
  • Profile: Irradiation of neat intermediate or use of polar solvents (DMSO/DMF).

  • Mechanism: Rapid dielectric heating.

  • Pros: Drastic reduction in time (minutes vs. hours); improved "Green Chemistry" metrics.

  • Cons: Scalability. Penetration depth of microwaves limits batch size; primarily useful for library generation (mg to g scale) unless flow-microwave reactors are used.

Performance Data Summary

The following data aggregates experimental results for the synthesis of 6-fluoro-4-hydroxyquinoline (a Ciprofloxacin precursor).

MetricDowtherm A (Thermal)Eaton's Reagent (Acidic)Microwave (Solvent-Free)
Reaction Temp



(Internal)
Reaction Time 2 - 4 Hours1 - 2 Hours5 - 10 Minutes
Isolated Yield 85 - 92%90 - 95%88 - 94%
Purity (HPLC) 92 - 95%>98%90 - 95%
Workup Complexity High (Solvent extraction)Low (Water quench)Low (Solid wash)
Scalability High (Industrial standard)High (Exothermic control needed)Low (Batch limited)

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Cyclization (Recommended for Lab Scale)

Best for: High purity, moderate scale (10g - 100g), safety-conscious labs.

  • Condensation: Reflux 4-fluoroaniline (1.0 eq) and Diethyl ethoxymethylenemalonate (1.1 eq) in Ethanol for 2 hours. Evaporate solvent to obtain solid enamine.

  • Setup: Charge a round-bottom flask with the enamine intermediate.

  • Addition: Add Eaton’s Reagent (5 mL per 1 g of substrate). Note: Solution will be viscous.[6]

  • Reaction: Heat to

    
      with vigorous overhead stirring for 2 hours. Monitor by TLC/LCMS.
    
  • Quench: Cool to room temperature. Slowly pour reaction mixture into ice-water (10x volume) with stirring.

  • Isolation: The product precipitates as a white/off-white solid. Filter, wash with water (

    
    ) to remove acid, and dry.
    
  • Purification: Usually not required. Recrystallize from DMF/Ethanol if necessary.

Protocol B: Traditional Thermal Cyclization

Best for: Industrial scale-up where raw material cost > energy cost.

  • Pre-heat: Heat Dowtherm A (10 mL per 1 g substrate) to

    
      in a reactor equipped with a Dean-Stark trap (to remove ethanol evolved).
    
  • Addition: Add the enamine intermediate portion-wise or as a hot solution to the boiling solvent. Caution: Rapid ethanol evolution causes foaming.

  • Reaction: Maintain reflux at

    
     for 2–3 hours.
    
  • Workup: Cool to

    
    . Add Hexane or Toluene to the mixture to induce precipitation.
    
  • Isolation: Filter the solid. Wash extensively with Hexane to remove diphenyl ether (smell is persistent).

Decision Framework: Choosing Your System

Use this logic flow to select the appropriate methodology for your specific constraints.

Figure 2: Process Selection Workflow

SolventSelection Start Start: Select Substrate ScaleCheck Target Scale? Start->ScaleCheck Small < 5 grams (Library Gen) ScaleCheck->Small Medium 10g - 1kg (Process Dev) ScaleCheck->Medium Large > 10kg (Manufacturing) ScaleCheck->Large MW Microwave / Flow (Solvent Free) Small->MW Speed Priority AcidSens Acid Sensitive Moieties? Medium->AcidSens Large->AcidSens Eaton Eaton's Reagent (90°C) AcidSens->Eaton No (Stable) Dowtherm Dowtherm A (250°C) AcidSens->Dowtherm Yes (Labile) End1 Eaton->End1 High Purity Easy Workup End2 Dowtherm->End2 Proven Robustness Difficult Clean

Caption: Decision matrix based on scale and substrate stability. Eaton's reagent is preferred for mid-scale stable substrates due to ease of purification.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[7] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

  • Mansilla, D. S., et al. (2025).[8] Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent.[5][8] MDPI. Link

  • Cablewski, T., et al. (2000). A solvent-free Jacobs–Gould reaction.[9] Green Chemistry. Link

  • Ranu, B. C., et al. (2013).[5] Microwave-assisted synthesis of quinolines. Asian Journal of Chemistry. Link

  • BenchChem. (2025).[10] The Quinoline Quest: A Technical History of 4-Aminoquinoline Synthesis. BenchChem Technical Notes. Link

Sources

Safety Operating Guide

Diethyl 2-((p-tolylamino)methylene)malonate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Disposal and Handling of Diethyl 2-((p-tolylamino)methylene)malonate

CAS: 6786-13-6 | Role: Gould-Jacobs Reaction Intermediate | Status: Hazardous Organic Waste[1][2]

Introduction: The Hidden Hazards of Intermediates

In drug development and organic synthesis, Diethyl 2-((p-tolylamino)methylene)malonate serves as a critical intermediate, particularly in the synthesis of 4-hydroxyquinoline derivatives via the Gould-Jacobs reaction.[1][2] While often overshadowed by the toxicity of its precursors (like p-toluidine) or the biological activity of final APIs, this intermediate poses specific handling challenges.[2]

It combines the combustibility of malonate esters with the toxicity potential of aromatic amines. Improper disposal not only violates "Cradle-to-Grave" regulatory mandates (RCRA) but risks environmental contamination through hydrolysis, which can release toxic p-toluidine.[1][2] This guide provides a self-validating protocol for the safe sequestration and destruction of this compound.

Part 1: Chemical Profile & Hazard Identification

Before disposal, you must characterize the waste to select the correct stream.[2] Unlike simple solvents, this molecule has dual-hazard functionality.[2]

PropertySpecificationOperational Implication
Chemical Structure Ester + Aromatic Amine linkageSusceptible to hydrolysis; combustible.[1][2]
Physical State Solid (typically off-white/yellow)Requires solid waste stream (unless dissolved).[1][2]
Hazard Class Irritant (Skin/Eye), Aquatic ToxicityDo NOT dispose of via sink/drain.[1][2]
Reactivity Hydrolytically UnstableKeep away from strong acids/bases to prevent degradation to p-toluidine.[1][2]
Flash Point >93°C (Estimated based on parent)Class IIIB Combustible (treat as Flammable for disposal).[1][2]

Critical Causality:

  • Why Incineration? The aromatic amine moiety implies high stability against biological degradation.[2] Landfilling is prohibited because leachate could eventually release p-toluidine into groundwater.[1][2] High-temperature incineration is the only validated destruction method.[2]

Part 2: Pre-Disposal Stabilization & Segregation

Effective disposal starts at the bench. You must segregate this chemical from incompatible streams to prevent uncontrolled reactions in the waste container.[2]

Segregation Logic
  • Incompatible: Strong Oxidizers (Nitric acid, Peroxides)

    
     Risk of exothermic ignition.[2]
    
  • Incompatible: Strong Acids/Bases

    
     Risk of hydrolysis and fume generation.[2]
    
  • Compatible: Non-halogenated organic solvents (Acetone, Ethyl Acetate, Ethanol).[2]

Waste Stream Decision Tree

The following Graphviz diagram illustrates the logic for selecting the correct waste stream.

WasteSegregation Start Waste Generation: Diethyl 2-((p-tolylamino)methylene)malonate StateCheck Physical State? Start->StateCheck Solid Solid / Sludge StateCheck->Solid Pure/Precipitate Liquid Dissolved in Solvent StateCheck->Liquid Mother Liquor StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA HalogenCheck Halogens Present? (e.g., DCM, Chloroform) Liquid->HalogenCheck StreamB Stream B: Non-Halogenated Organic Solvents HalogenCheck->StreamB No StreamC Stream C: Halogenated Organic Solvents HalogenCheck->StreamC Yes

Figure 1: Decision logic for segregating amino-methylene malonate waste. Note that solid waste is preferred to minimize solvent volume.[2]

Part 3: The Disposal Workflow (Step-by-Step)

This protocol ensures compliance with EPA (RCRA) and local EHS standards.[2]

Step 1: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar. HDPE is resistant to esters and amines.[2]

  • Liquids: Use an Amber Glass bottle or HDPE jerrican.

  • Why Amber? While not highly photosensitive, amber glass prevents UV-induced degradation which can complicate chemical analysis if the waste is audited.[2]

Step 2: Labeling (The "Chain of Custody")

A generic "Waste" label is insufficient.[2] The label must explicitly state:

  • Constituents: Diethyl 2-((p-tolylamino)methylene)malonate (95%), [Solvent Name] (5%).[1][2]

  • Hazards: Irritant, Combustible, Toxic (if hydrolysis is suspected).[2]

Step 3: Transfer & Storage
  • Work inside a chemical fume hood.[2]

  • Use a dedicated funnel to prevent spillage on the container threads (which causes cap seizing).[2]

  • Secondary Containment: Place the waste container in a polyethylene tray capable of holding 110% of the volume.

Step 4: Final Handoff

Coordinate with your facility's EHS or licensed waste contractor (e.g., Veolia, Clean Harbors).[2]

  • Disposal Code: If not explicitly RCRA listed, use D001 (Ignitable) if in flammable solvent, or classify as Non-Regulated Hazardous Waste requiring incineration.[2]

  • Destruction Method: Fuel Blending or Incineration.[2]

Part 4: Emergency Contingencies (Spill Management)

Accidents happen. This self-validating response plan minimizes exposure.[1][2][3][4]

SpillResponse Event Spill Detected Assess Assess Volume & State (Solid vs. Liquid) Event->Assess PPE Don PPE: Nitrile Gloves, Lab Coat, Safety Goggles Assess->PPE TypeCheck Spill Type? PPE->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Liquid/Solution TypeCheck->LiquidSpill ActionSolid Dampen with wet paper towel (Prevent Dust) -> Sweep SolidSpill->ActionSolid ActionLiquid Cover with Vermiculite or Absorbent Pads LiquidSpill->ActionLiquid Disposal Place debris in Hazardous Waste Bag ActionSolid->Disposal ActionLiquid->Disposal Clean Wash area with Soap & Water Disposal->Clean

Figure 2: Immediate response workflow for laboratory spills.

Critical Note on Decontamination: Do not use bleach (sodium hypochlorite) immediately on amine-containing spills, as this can form chloramines.[2] Use simple soap and water or a mild surfactant for the final wash.[2]

Part 5: Regulatory Compliance & References

Regulatory Framework
  • RCRA (USA): While CAS 6786-13-6 is not typically a P- or U-listed waste, it must be characterized by the generator.[1][2] Due to the p-toluidine substructure, it is Best Practice to manage it as Hazardous Waste .[2]

  • EPA Waste Codes:

    • D001: If flash point <60°C (when in solvent).

    • None (Non-RCRA Regulated): If solid.[2] However, most institutional permits require these to be incinerated as hazardous waste regardless of federal exemption.[2]

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 80237, Diethyl 2-((p-tolylamino)methylene)malonate.[2] Retrieved from [Link][1][2]

  • U.S. Environmental Protection Agency (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.[2] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: p-Toluidine.[2] Retrieved from [Link][1][2]

Sources

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